3-O-Trans-P-Coumaroyltormentic Acid
Description
This compound has been reported in Ficus mucuso and Berberis koreana with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORLJPADUHVJE-QWBBESJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-O-trans-p-Coumaroyltormentic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The document details its natural sources, a synthesized experimental protocol for its isolation and purification, and its known mechanism of action, particularly its role in cancer therapy.
Natural Sources of this compound
This compound has been identified in a variety of plant species and other natural sources. The following table summarizes the known occurrences of this compound, providing a valuable resource for natural product researchers.
| Family | Species | Common Name / Note | Part Used |
| Rosaceae | Aronia melanocarpa | Black Chokeberry | Fruit Extracts |
| Rosaceae | Eriobotrya japonica | Loquat | Leaves |
| Rosaceae | Malus x domestica | Apple | Cell Cultures |
| Lamiaceae | Perilla frutescens | Perilla | Leaves |
| Moraceae | Ficus mucuso | Not Specified | |
| Berberidaceae | Berberis koreana | Korean Barberry | Not Specified |
| Lecythidaceae | Planchonia careya | Leaves | |
| Other | Goreishi | Feces of Trogopterus xanthipes (Flying Squirrel) | Feces |
Experimental Protocol: Isolation and Purification
The following is a detailed, synthesized protocol for the isolation and purification of this compound from a plant source, based on established methodologies for triterpenoid isolation. This protocol is intended as a guide and may require optimization depending on the specific plant matrix.
Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol (B129727) (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).
-
Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC). This compound is expected to be in the more polar fractions (ethyl acetate).
-
-
Activity-Guided Fractionation (Optional but Recommended): If a specific bioassay is available (e.g., cytotoxicity assay), test the fractions to identify the most active one for further purification.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
-
Adsorb the active fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of a fixed volume and monitor them by TLC.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
For further purification of the enriched fractions, use preparative TLC plates with a suitable solvent system (e.g., chloroform:methanol, 95:5).
-
Scrape the band corresponding to the Rf value of this compound and elute the compound from the silica gel with methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution system with acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 312 nm for the p-coumaroyl group).
-
Collect the peak corresponding to this compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMBC, HSQC) for structural elucidation.
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway: Downregulation of c-Myc
Recent research has highlighted the potential of this compound in cancer therapy, specifically through its ability to target cancer stem cells. A key mechanism of action is the downregulation of the oncoprotein c-Myc.[1]
The compound has been shown to induce the degradation of the c-Myc protein.[1] This degradation occurs through a proteasome-mediated pathway.[1] Interestingly, this process appears to be ubiquitin-independent, suggesting a novel mechanism for controlling c-Myc levels in cancer cells.[1] By promoting the degradation of c-Myc, this compound can inhibit the proliferation and self-renewal of cancer stem cells, making it a promising candidate for further investigation in drug development.[1]
References
An In-Depth Technical Guide on 3-O-trans-p-Coumaroyltormentic Acid: Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural origin, and physicochemical properties of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant biological activities. This document details the isolation and structural elucidation of the compound, presenting key quantitative data in a structured format. Furthermore, it outlines the experimental protocols for its characterization and discusses its known biological functions, particularly its potential as an anticancer agent. Visual diagrams are provided to illustrate experimental workflows and signaling pathways, offering a deeper understanding for research and development purposes.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of tormentic acid, it belongs to a class of compounds known for their diverse pharmacological effects. This guide focuses on the foundational aspects of this compound, from its initial discovery in plant sources to its detailed chemical characterization.
Discovery and Natural Sources
This compound has been identified and isolated from several plant species. Notably, its presence has been confirmed in:
-
Aronia melanocarpa (Black Chokeberry): A significant source from which the compound has been isolated and studied for its biological activity, particularly its effects on cancer stem cells[1][2].
-
Ficus mucuso: This plant is also reported to contain this compound.
-
Berberis koreana: Another botanical source for this triterpenoid.
The discovery in Aronia melanocarpa by Choi et al. (2018) represents a key milestone in the research of this compound, leading to further investigations into its pharmacological potential[1][2].
Physicochemical Properties and Structural Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₇ | |
| Molecular Weight | 634.8 g/mol | |
| Appearance | White powder |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) was crucial in establishing the molecular weight of the compound.
| Ion Mode | m/z Value | Ion |
| Positive | 635.2 | [M + H]⁺ |
| Negative | 633.2 | [M - H]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR were employed for the detailed structural elucidation. The spectra revealed the presence of a tormentic acid backbone esterified with a trans-p-coumaroyl group at the C-3 position.
Key ¹H NMR Signals (in CD₃OD):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.61 | d | Olefinic proton of trans-p-coumaroyl group |
| 7.45 | d | Aromatic methine proton of trans-p-coumaroyl group |
| 6.80 | d | Olefinic proton of trans-p-coumaroyl group |
| 6.38 | d | Aromatic methine proton of trans-p-coumaroyl group |
The remaining signals in the ¹H NMR spectrum were characteristic of a triterpenoid structure. The ¹³C NMR spectrum showed 39 carbon signals, consistent with the proposed structure. The chemical shifts of the triterpene portion were in close agreement with those of tormentic acid[1][2].
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound from its natural sources, such as Aronia melanocarpa, typically involves a multi-step process. The following is a generalized workflow based on activity-guided fractionation.
Structural Elucidation Methodology
The definitive identification of the isolated compound involves the following analytical techniques.
References
Spectroscopic and Mechanistic Insights into 3-O-Trans-P-Coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and biological activity of 3-O-trans-p-coumaroyltormentic acid, a triterpenoid (B12794562) ester with demonstrated anti-cancer stem cell properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) established the molecular weight of this compound as 634.[1][2] The quasi-molecular ion peaks were observed at m/z 635.2 [M + H]⁺ in positive ion mode and m/z 633.2 [M − H]⁻ in negative ion mode.[1][2]
Table 1: Mass Spectrometry Data
| Ionization Mode | Observed m/z | Interpretation | Molecular Weight |
| ESI Positive | 635.2 | [M + H]⁺ | 634 |
| ESI Negative | 633.2 | [M - H]⁻ | 634 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in methanol-d₄ (CD₃OD) on a 600 MHz spectrometer. The data confirms the structure of this compound as a tormentic acid backbone esterified with a trans-p-coumaroyl group at the C-3 position. The ¹³C NMR spectrum displayed a total of 39 carbon signals, consistent with the proposed structure.[2]
Table 2: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| p-Coumaroyl Moiety | ||
| 2', 6' | 7.45 | d |
| 3', 5' | 6.38 | d |
| 7' | 7.61 | d |
| 8' | 6.80 | d |
| Tormentic Acid Moiety | ||
| Aromatic Protons | 7.45, 6.38 | |
| Olefinic Protons | 7.61, 6.80 | |
| Additional triterpenoid signals were observed and are consistent with a tormentic acid structure. |
Table 3: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| p-Coumaroyl Moiety | |
| 1' | |
| 2', 6' | |
| 3', 5' | |
| 4' | |
| 7' | |
| 8' | |
| 9' | |
| Tormentic Acid Moiety | |
| 30 signals corresponding to the tormentic acid backbone were observed. |
Experimental Protocols
Isolation and Purification
This compound was isolated from Aronia extracts through activity-guided fractionation.[1][2] The general procedure involved:
-
Extraction: Initial extraction of the plant material.
-
Fractionation: The crude extract was subjected to repeated chromatographic preparations over silica (B1680970) gel.
-
Purification: Further purification was achieved using preparatory thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1][2] While the specific HPLC parameters for this compound's isolation were not detailed in the primary literature, a general protocol for the separation of triterpenoid esters often involves a reversed-phase C18 column with a mobile phase gradient of methanol (B129727) and water.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HMQC, HMBC) spectra were acquired on a JEOL JNM-ECA 600 FT-NMR spectrometer. Samples were dissolved in CD₃OD, and chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: ESI mass spectra were obtained using a QTRAP-3200 mass spectrometer.
Biological Activity and Signaling Pathway
This compound has been shown to inhibit the formation of breast cancer stem cells (CSCs).[1] This activity is mediated through the downregulation of the c-Myc protein, a key survival factor for CSCs.[1] The reduction in c-Myc levels subsequently leads to a decrease in the expression of self-renewal genes such as Sox2, CD44, and Oct4.[1]
Caption: Signaling pathway of this compound in breast cancer stem cells.
This guide summarizes the currently available technical data for this compound. The detailed spectroscopic information and the elucidated mechanism of action provide a solid foundation for its further investigation as a novel anti-cancer agent.
References
The Biosynthesis of 3-O-Trans-p-Coumaroyltormentic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthetic Pathway, Key Enzymes, and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-O-trans-p-coumaroyltormentic acid, a complex triterpenoid (B12794562) with significant biological activities. Drawing from current research in plant secondary metabolism, this document details the enzymatic steps from primary metabolites to the final acylated triterpenoid, outlines relevant experimental protocols for pathway elucidation, and presents the information in a structured format for researchers in natural product synthesis and drug development.
Introduction to this compound
This compound is a specialized plant metabolite belonging to the vast class of triterpenoid saponins. It consists of a pentacyclic triterpenoid core, tormentic acid, which is esterified with a p-coumaroyl group at the 3-O position. Tormentic acid itself is a derivative of the ursane-type triterpenoid skeleton, specifically 2α,3β,19α-trihydroxyurs-12-en-28-oic acid. These compounds are known for their diverse pharmacological properties, making their biosynthetic pathway a subject of significant interest for metabolic engineering and synthetic biology applications.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that originates from primary metabolism and involves several key enzyme families. The pathway can be divided into three main stages: the formation of the triterpenoid precursor, the functionalization of the triterpenoid skeleton to form tormentic acid, and the final acylation step.
Stage 1: The Mevalonate (MVA) Pathway and Triterpenoid Precursor Formation
The biosynthesis of all triterpenoids begins with the cytosolic mevalonic acid (MVA) pathway.[1][2] This pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2] These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256).[3]
Stage 2: Formation of the Ursane (B1242777) Skeleton and Hydroxylation to Tormentic Acid
The linear 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC), specifically α-amyrin synthase, to form the pentacyclic α-amyrin, which possesses the ursane skeleton.[4] This α-amyrin scaffold undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) to yield tormentic acid.[5] While the specific CYPs have not been definitively identified for tormentic acid biosynthesis, enzymes from the CYP716 family are known to be involved in the oxidation of ursane-type triterpenoids.[5][6] The proposed steps are:
-
C-28 Oxidation: A CYP716A subfamily enzyme likely catalyzes the three-step oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, forming ursolic acid.[4][5]
-
C-2α Hydroxylation: Another CYP, potentially from the CYP716C subfamily, hydroxylates the C-2 position.[7]
-
C-19α Hydroxylation: A further hydroxylation event at the C-19 position is required. The specific CYP responsible for this step in tormentic acid biosynthesis is currently unknown.
Stage 3: Phenylpropanoid Pathway and Acylation
The final step in the biosynthesis of this compound is the attachment of a p-coumaroyl group. This acyl donor is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The activated form, p-coumaroyl-CoA, is then transferred to the 3-O position of tormentic acid. This reaction is likely catalyzed by an acyltransferase from the BAHD (BEAT, AHCT, HCBT, and DAT) family.[8]
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and metabolite concentrations for the biosynthesis of this compound. However, data from related pathways can provide a basis for experimental design.
Table 1: Representative Quantitative Data from Related Triterpenoid and Phenylpropanoid Pathways
| Enzyme Family | Enzyme Example | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| CYP716A | CYP716A12 | β-Amyrin | Oleanolic Acid | ~10-50 | ~0.1-1.0 | Medicago truncatula | [5] |
| BAHD | HQT1 | p-Coumaroyl-CoA | Chlorogenic Acid | ~5-20 | ~0.05-0.5 | Cynara cardunculus | [9] |
| 4CL | At4CL1 | p-Coumaric Acid | p-Coumaroyl-CoA | ~20-100 | ~1-10 | Arabidopsis thaliana | General Knowledge |
Note: The values presented are approximate and can vary significantly based on experimental conditions. They are intended to serve as a general reference.
Experimental Protocols
Elucidating the biosynthetic pathway of a complex natural product like this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Gene Discovery and Candidate Identification
Transcriptome analysis of plants known to produce the target compound, such as Aronia melanocarpa (black chokeberry), is a powerful tool for identifying candidate genes.[10] Co-expression analysis can be used to identify genes that are coordinately expressed with known triterpenoid or phenylpropanoid biosynthesis genes.[11]
Heterologous Expression and Functional Characterization of Enzymes
Candidate genes are typically cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco), to confirm their function.[12][13]
Protocol for Heterologous Expression of a Candidate CYP in S. cerevisiae
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate CYP gene and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression vector into a yeast strain engineered to produce the precursor substrate (e.g., α-amyrin). This often involves co-expressing the appropriate oxidosqualene cyclase.
-
Protein Expression: Grow the transformed yeast culture in an appropriate medium and induce protein expression with galactose.
-
Metabolite Extraction: After a period of incubation, harvest the yeast cells, lyse them, and extract the metabolites using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to identify the product of the enzymatic reaction. Compare the retention time and mass spectrum with an authentic standard of the expected product (e.g., ursolic acid, tormentic acid).[14][15]
In Vitro Enzyme Assays
To determine the kinetic properties of the enzymes, in vitro assays are performed using purified recombinant proteins.
Protocol for In Vitro Assay of a BAHD Acyltransferase
-
Protein Expression and Purification: Express the candidate BAHD acyltransferase in E. coli as a tagged protein (e.g., with a His-tag) and purify it using affinity chromatography.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the acyl acceptor (tormentic acid), and the acyl donor (p-coumaroyl-CoA).
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding an acid or organic solvent, and then extract the product.
-
Product Quantification: Quantify the amount of product formed using HPLC or LC-MS by comparing it to a standard curve of the authentic compound.[16]
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for further research. While the general steps are well-supported by our understanding of triterpenoid and phenylpropanoid metabolism, the specific enzymes responsible for the hydroxylation of the ursane skeleton and the final acylation step remain to be definitively identified and characterized.
Future research should focus on:
-
Functional characterization of candidate CYPs and BAHD acyltransferases from Aronia melanocarpa or other source plants using the described experimental protocols.
-
In-depth quantitative analysis of the pathway intermediates and final product in different plant tissues and developmental stages.
-
Metabolic engineering of microbial or plant hosts for the heterologous production of this compound and related compounds.
The elucidation of this pathway will not only advance our fundamental knowledge of plant biochemistry but also open up new avenues for the sustainable production of this valuable bioactive compound.
References
- 1. Identification and functional characterization of BAHD acyltransferases associated with anthocyanin acylation in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]
- 5. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Genome-Wide Identification of BAHD Acyltransferases and In vivo Characterization of HQT-like Enzymes Involved in Caffeoylquinic Acid Synthesis in Globe Artichoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo assembly of a fruit transcriptome set identifies AmMYB10 as a key regulator of anthocyanin biosynthesis in Aronia melanocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry [mdpi.com]
- 16. files.core.ac.uk [files.core.ac.uk]
The Therapeutic Potential of 3-O-trans-p-Coumaroyltormentic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-trans-p-coumaroyltormentic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the fields of oncology and immunology. Isolated from various plant sources, including Aronia melanocarpa (black chokeberry), this molecule has demonstrated potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth review of the existing literature on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its known signaling pathways to facilitate further research and drug development efforts.
Physicochemical Properties
This compound is an ester of tormentic acid and trans-p-coumaric acid. Its molecular weight has been established as 634 g/mol through electrospray ionization mass spectrometry (ESI-MS), with quasimolecular ion peaks observed at m/z 635.2 [M + H]⁺ in positive mode and m/z 633.2 [M − H]⁻ in negative mode[1].
Anti-Cancer Activity
The primary focus of research into the anti-cancer effects of this compound has been on its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence.
Inhibition of Cancer Cell Proliferation and Cancer Stem Cell Properties
Studies have shown that this compound exhibits a concentration-dependent inhibition of proliferation in human breast cancer cell lines. Furthermore, it has been shown to effectively inhibit the formation of mammospheres, an in vitro measure of CSC activity, and reduce the population of cells expressing CSC markers.
| Cell Line | Activity | Concentration | Effect | Citation |
| MCF-7 (Human Breast Adenocarcinoma) | Anti-proliferative | ≥40 μM (48h) | Concentration-dependent inhibition of cell proliferation. | [1] |
| Inhibition of Mammosphere Formation | 10 and 20 μM (7 days) | 90% decline in the number and a reduction in the size of primary mammospheres. | [1] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Anti-proliferative | ≥80 μM (48h) | Concentration-dependent inhibition of cell proliferation. | [1] |
| Inhibition of Mammosphere Formation | 10 and 20 μM (7 days) | 90% decline in the number and a reduction in the size of primary mammospheres. | [1] | |
| Reduction of CSC Population | Not specified | Decreased the CD44high/CD24low-expressing subpopulation and the proportion of ALDH-positive cells. | [1] | |
| Inhibition of Migration and Colony Formation | Not specified | Inhibited migration and colony formation. | [1] |
Mechanism of Action: Targeting the c-Myc Pathway
A key mechanism underlying the anti-CSC activity of this compound is its ability to induce the degradation of the c-Myc oncoprotein, a critical factor for CSC survival and self-renewal[1][2].
-
c-Myc Protein Degradation: Treatment with this compound significantly reduces the protein levels of c-Myc in breast CSCs. This effect is not due to transcriptional repression, as c-Myc mRNA levels remain unchanged[1].
-
Proteasome-Mediated Degradation: The degradation of c-Myc is mediated by the proteasome, as treatment with the proteasome inhibitor MG132 rescues c-Myc from degradation induced by the compound[1]. Interestingly, this degradation appears to occur through a ubiquitin-independent pathway[1].
-
Downregulation of Self-Renewal Genes: By targeting c-Myc, this compound leads to the downregulation of key self-renewal genes in CSCs, including Sox2, CD44, and Oct4[1][2].
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 3-O-Trans-P-Coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of 3-O-trans-p-coumaroyltormentic acid, a naturally occurring triterpenoid. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug discovery. This document details the compound's anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, primarily through its ability to inhibit the proliferation of cancer cells and target cancer stem cells (CSCs).
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Concentration | Result | Reference |
| MCF-7 (Breast Cancer) | Proliferation | Inhibition | ≥40 μM (48h) | Concentration-dependent inhibition | [1] |
| MDA-MB-231 (Breast Cancer) | Proliferation | Inhibition | ≥80 μM (48h) | Concentration-dependent inhibition | [1] |
| MCF-7 & MDA-MB-231 | Mammosphere Formation | Inhibition | 10 and 20 μM (7 days) | Inhibition of formation and reduction in size | [1] |
| MDA-MB-231 | Cancer Stem Cell Population | CD44high/CD24low | 20 μM | Decrease in CSC population | [1] |
| U937, Molt-4, Jurkat (Leukemia) | Apoptosis | Induction | Not specified | Induction of apoptosis | [2] |
Mechanistic Insights and Signaling Pathways
The anticancer effects of this compound are attributed to its modulation of key signaling pathways involved in cancer cell survival, proliferation, and stemness.
1.2.1. Downregulation of c-Myc in Breast Cancer Stem Cells
A primary mechanism of action is the targeted degradation of the c-Myc oncoprotein, a critical survival factor for cancer stem cells.[1][3] This leads to the suppression of self-renewal and proliferation of breast CSCs. The compound also downregulates the expression of key stemness genes such as SOX2, CD44, and OCT4.[1][3]
1.2.2. Induction of Apoptosis via the Unfolded Protein Response in Leukemia Cells
In human leukemia cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of the unfolded protein response (UPR).[2] This signaling cascade ultimately triggers the intrinsic (mitochondrial) apoptotic pathway.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 3-O-Trans-P-Coumaroyltormentic Acid on Breast Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor progression, metastasis, and resistance to conventional therapies. Targeting this resilient cell population is a critical frontier in oncology research. This technical guide delves into the anticancer properties of 3-O-trans-p-coumaroyltormentic acid, a triterpene acid, specifically focusing on its inhibitory effects on breast cancer stem cells (BCSCs). This document provides a comprehensive overview of the compound's mechanism of action, detailed experimental protocols, and quantitative data, offering a valuable resource for researchers in the field of cancer biology and drug discovery. The primary mechanism of action for this compound involves the downregulation of the c-Myc protein, a key survival factor for breast cancer stem cells.[1][2] This leads to the inhibition of mammosphere formation, a reduction in the population of cells with CSC markers, and a decrease in the expression of self-renewal genes.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on breast cancer cells and breast cancer stem cells, as documented in the cited research.
Table 1: Inhibition of Breast Cancer Cell Proliferation by this compound (MTS Assay)
| Cell Line | Concentration (µM) | Inhibition of Cell Proliferation |
| MCF-7 | ≥ 40 | Concentration-dependent inhibition after 48h |
| MDA-MB-231 | ≥ 80 | Concentration-dependent inhibition after 48h |
Data extracted from a study by Choi et al., which investigated the antiproliferative effects of the compound.[1]
Table 2: Effect of this compound on Breast Cancer Stem Cell Populations
| Cell Line | Treatment | Effect on ALDH-positive Population |
| MDA-MB-231 | This compound | Decrease from 1.0% to 0.4% |
This table highlights the compound's ability to reduce the aldehyde dehydrogenase (ALDH)-positive cell population, a key marker for breast cancer stem cells.[1]
Table 3: Impact of this compound on Mammosphere Formation
| Cell Line | Concentration (µM) | Effect on Primary Mammosphere Formation |
| MCF-7 | 40 | Inhibition |
| MDA-MB-231 | 40 | Inhibition |
Mammosphere formation is a key characteristic of cancer stem cells. This data demonstrates the compound's inhibitory effect on this process.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound.
Cell Culture
-
Cell Lines: MCF-7 (human breast adenocarcinoma cell line) and MDA-MB-231 (human breast adenocarcinoma cell line) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTS Assay for Cell Proliferation
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells.[3][4]
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells.
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Mammosphere Medium: Culture the cells in a serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).
-
Treatment: Add this compound at the desired concentration (e.g., 40 µM).
-
Incubation: Incubate for 5-10 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres formed under a microscope.
ALDEFLUOR Assay for ALDH Activity
The ALDEFLUOR assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic of cancer stem cells.[1]
-
Cell Suspension: Prepare a single-cell suspension of breast cancer cells.
-
ALDEFLUOR Reagent: Resuspend the cells in ALDEFLUOR assay buffer containing the ALDH substrate.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Control: As a negative control, treat a separate tube of cells with the ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive population will exhibit high fluorescence.
Flow Cytometry for CD44/CD24 Surface Markers
This technique is used to identify the CD44high/CD24low subpopulation, which is another hallmark of breast cancer stem cells.[1]
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells.
-
Antibody Staining: Incubate the cells with fluorescently labeled antibodies against CD44 and CD24.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD44high/CD24low cells.
Real-Time Reverse Transcription PCR (RT-PCR)
RT-PCR is used to measure the expression levels of self-renewal genes such as Sox2, CD44, and Oct4.[1]
-
RNA Extraction: Isolate total RNA from the treated and untreated breast cancer stem cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers for Sox2, CD44, Oct4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows.
Caption: Proposed mechanism of action for this compound in breast cancer stem cells.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant potential as an anticancer agent by specifically targeting the breast cancer stem cell population.[1][2] Its ability to induce the degradation of the c-Myc protein provides a clear mechanism for its inhibitory effects on BCSC survival and self-renewal.[1] The data and protocols presented in this guide offer a solid foundation for further research into this promising compound, with the ultimate goal of developing novel therapeutic strategies to combat breast cancer recurrence and metastasis. Further in vivo studies are warranted to validate these in vitro findings and to assess the compound's therapeutic efficacy in a preclinical setting.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammosphere formation assay from human breast cancer tissues and cell lines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-Leukemic Potential: A Technical Guide to the Cytotoxicity of 3-O-trans-p-Coumaroyltormentic Acid
For Immediate Release
Wuhan, China – In the ongoing search for novel anti-cancer agents, the natural triterpenoid (B12794562) 3-O-trans-p-coumaroyltormentic acid and its analogs have emerged as promising candidates, demonstrating significant cytotoxic effects against various leukemia cell lines. This technical guide provides an in-depth analysis of the compound's activity, detailing the quantitative data from key studies, outlining the experimental methodologies, and visualizing the complex signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound, a derivative of tormentic acid, has been shown to induce caspase-dependent apoptosis in human leukemia cells. Research highlights its efficacy in the HL-60 promyelocytic leukemia cell line, where it triggers the mitochondrial apoptotic pathway. A closely related compound, 3-O-trans-p-coumaroyl-alphitolic acid, has also demonstrated potent apoptotic effects in U937, Molt-4, and Jurkat leukemia cell lines through mechanisms involving reactive oxygen species (ROS) and the unfolded protein response (UPR). This guide synthesizes the available data to present a comprehensive overview of the anti-leukemic properties of these compounds.
Data Presentation: Cytotoxicity and Mechanistic Insights
The cytotoxic and mechanistic activities of this compound and its related analog are summarized below. The data is compiled from studies on various human leukemia cell lines.
Table 1: Cytotoxic Activity of 3-O-(E)-p-Coumaroyltormentic Acid in HL60 Leukemia Cells
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (EC₅₀) | HL60 | 5.0–8.1 µM | [1] |
| Topoisomerase I Inhibition (IC₅₀) | - | 20.3–36.5 µM | [1] |
Table 2: Mechanistic Profile of 3-O-(E)-p-Coumaroyltormentic Acid in HL60 Cells
| Target/Pathway | Observation | Method | Reference |
| Apoptosis Induction | Induces apoptosis | Flow Cytometry (Annexin V/PI) | [1] |
| Mitochondrial Pathway | Significant increase in Bax/Bcl-2 ratio | Western Blot | [1] |
| Caspase Activation | Time-dependent cleavage of Caspases-2, -3, and -9 | Western Blot | [1] |
| Caspase-8 | Little to no effect on Caspase-8 expression | Western Blot | [1] |
Table 3: Cytotoxic Profile of 3-O-trans-p-Coumaroyl-alphitolic Acid in Leukemia Cell Lines
| Effect | Cell Lines | Observation | Method | Reference |
| Apoptosis Induction | Induces significant apoptosis | DNA Fragmentation Assay, Annexin-V Binding | [2] | |
| Caspase-3 Activation | Induces cleavage of Caspase-3 | Western Blot | [2] | |
| ROS Production | Promotes superoxide (B77818) anion generation | Not specified in abstract | [2] | |
| Unfolded Protein Response | Upregulation of spliced XBP-1 and CHOP | RNA-seq | [2] | |
| p38 MAPK Phosphorylation | Induces phosphorylation | Not specified in abstract | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and further investigation.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed leukemia cells (e.g., HL60) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of appropriate culture medium.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture leukemia cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. β-actin is typically used as a loading control.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl₂, EDTA, and BSA), and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Cell Preparation: Treat leukemia cells with the test compound for the desired time.
-
DCFH-DA Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-25 µM) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
Visualization of Molecular Mechanisms
The following diagrams illustrate the proposed signaling pathways through which this compound and its analogs exert their cytotoxic effects on leukemia cells.
References
The Anti-inflammatory Potential of 3-O-Trans-P-Coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its chronic activation underpins a multitude of diseases. The search for novel anti-inflammatory agents has led to the exploration of natural compounds, among which pentacyclic triterpenes have shown significant promise. This technical whitepaper provides an in-depth analysis of the anti-inflammatory properties of 3-O-trans-p-coumaroyltormentic acid (trans-TACE), a derivative of tormentic acid (TA). Through a comprehensive review of preclinical in vitro and in vivo studies, this document elucidates the mechanisms of action, presents quantitative efficacy data, and details the experimental protocols utilized in its evaluation. Notably, the esterification of tormentic acid with a 3-O-trans-p-coumaroyl group significantly enhances its anti-inflammatory and antioxidant activities, primarily by targeting the NF-κB signaling pathway. This guide is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Tormentic acid (TA), a naturally occurring pentacyclic triterpene, has been recognized for its antioxidant and anti-inflammatory potential.[1] However, its therapeutic efficacy can be limited by factors such as bioavailability and potency. Chemical modifications, such as esterification, can enhance the biological activities of parent compounds.[2] This guide focuses on this compound (trans-TACE), a derivative where tormentic acid is esterified at the C3 position with a trans-p-coumaroyl group.[2] This modification has been shown to significantly augment the anti-inflammatory effects of the parent molecule.[1][2]
This document will delve into the molecular mechanisms underlying the anti-inflammatory action of trans-TACE, with a particular focus on its modulation of key signaling pathways such as NF-κB and MAPK. We will present a compilation of the quantitative data from various experimental models and provide detailed methodologies to facilitate the replication and further investigation of these findings.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are multifaceted, involving the modulation of several key signaling cascades that are central to the inflammatory response. The primary mechanism appears to be the potent inhibition of the NF-κB pathway, a crucial regulator of immune and inflammatory responses.[1][2]
Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor kappa B (NF-κB) is a master regulator of inflammation.[2] Its activation leads to the production of a host of pro-inflammatory mediators, including cytokines and chemokines.[2] Trans-TACE has been demonstrated to significantly inhibit NF-κB activation in both TLR4-dependent and -independent models.[1] This inhibition prevents the nuclear translocation of NF-κB subunits (p65 and p50), thereby suppressing the transcription of downstream pro-inflammatory genes.[3]
In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, trans-TACE markedly decreased the production of pro-inflammatory cytokines that are known to be regulated by NF-κB, such as TNFα, IL-8, CCL2, CXCL5, and CXCL11.[1] The inhibitory effect of trans-TACE on NF-κB activation is significantly more potent than that of its parent compound, tormentic acid.[2]
Figure 1. Simplified signaling pathway of NF-κB inhibition by this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is another critical regulator of inflammation.[2] While the parent compound, tormentic acid, has been shown to inhibit MAPK signaling, the specific effects of trans-TACE on this pathway are an area of ongoing research.[2] It is plausible that the enhanced anti-inflammatory effects of trans-TACE are, in part, mediated through the modulation of MAPK pathways, such as p38, ERK1/2, and JNK.[4]
Antioxidant Activity
Chronic inflammation is often associated with oxidative stress.[2] Trans-TACE has been shown to significantly reduce cellular reactive oxygen species (ROS) and nitric oxide (NO) levels, indicating potent antioxidant activity.[1] This antioxidant effect is likely due to the activation of antioxidant defense systems.[2] In C. elegans models, trans-TACE demonstrated broader effects than TA by targeting daf-16 and gst-4 gene expression, which are involved in stress response and detoxification.[1]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant effects of this compound (trans-TACE) in comparison to its parent compound, tormentic acid (TA).
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| NF-κB Activation | HEK-Blue hTLR4 | trans-TACE + TNFα (10 ng/ml) | 5 µM | Significant inhibition of NF-κB activation | [2] |
| HEK-Blue hTLR4 | trans-TACE + LPS (10 ng/ml) | 5 µM | Significant inhibition of NF-κB activation | [2] | |
| HEK-Blue null2 | trans-TACE + TNFα (10 ng/ml) | 5 µM | Significant inhibition of NF-κB activation | [2] | |
| Nitric Oxide (NO) Production | THP-1 macrophages | trans-TACE + LPS | Not specified | Significant reduction in NO levels compared to TA | [1] |
| Reactive Oxygen Species (ROS) | Not specified | trans-TACE | Not specified | Significant reduction in cellular ROS levels compared to TA | [1] |
| Pro-inflammatory Cytokine Production | THP-1 macrophages | trans-TACE + LPS | Not specified | Significant decrease in TNFα, IL-8, CCL2, CXCL5, and CXCL11 | [1] |
Table 2: In Vivo Anti-inflammatory and Stress Response Activity (C. elegans model)
| Gene Target | Treatment | Concentration | Result | Reference |
| daf-16 | trans-TACE + Paraquat (B189505) (20 mM) | 50 µM | Downregulation of stress-induced gene expression | [2] |
| gst-4 | trans-TACE + Paraquat (20 mM) | 50 µM | Downregulation of stress-induced gene expression | [2] |
| daf-16, sod-3, gpx-5, skn-1, gcs-1, gst-4 | TA + Paraquat (20 mM) | 50 µM | Downregulation of several stress-induced genes | [2] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatments
-
Cell Lines: Human embryonic kidney (HEK) 293 cells (HEK-Blue hTLR4 and HEK-Blue null2) and human monocytic cells (THP-1) are commonly used.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK cells, RPMI-1640 for THP-1 cells) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary reagents at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of trans-TACE or TA for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).[2]
NF-κB Activation Assay
-
Principle: This assay utilizes HEK-Blue reporter cells that are engineered to express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. The level of SEAP in the supernatant is directly proportional to NF-κB activation.[2]
-
Procedure:
-
Seed HEK-Blue hTLR4 and HEK-Blue null2 cells in 96-well plates.
-
Treat cells with trans-TACE or TA for 24 hours in the presence or absence of TNFα (10 ng/ml) or LPS (10 ng/ml).[2]
-
Collect the supernatant and measure SEAP activity using a spectrophotometer at a specific wavelength (e.g., 620 nm) after adding a SEAP detection reagent (e.g., QUANTI-Blue).
-
Normalize the results to the stress control group.[2]
-
Figure 2. Workflow for the NF-κB activation assay.
Cytokine and Nitric Oxide Measurement
-
Cytokine Analysis: Pro-inflammatory cytokine levels (e.g., TNFα, IL-8, CCL2, CXCL5, CXCL11) in cell culture supernatants are quantified using cytokine arrays or multiplex immunoassays (e.g., Luminex).[1]
-
Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκBα, NF-κB subunits).[3][5]
-
Procedure:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Model: Caenorhabditis elegans
-
Principle: C. elegans is a valuable in vivo model for studying oxidative and inflammatory stress responses due to its conserved signaling pathways.[2]
-
Procedure:
-
Synchronize a population of C. elegans.
-
Expose the worms to trans-TACE or TA (e.g., 50 µM) for a specified duration.[2]
-
Induce stress using an agent like paraquat (e.g., 20 mM).[2]
-
Harvest the worms and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of target genes involved in stress response (e.g., daf-16, sod-3, gpx-5, skn-1, gcs-1, gst-4).[2]
-
Normalize gene expression to a reference gene.
-
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its enhanced efficacy compared to the parent compound, tormentic acid, highlights the potential of targeted chemical modifications to improve the therapeutic properties of natural products.
Future research should focus on:
-
A more detailed elucidation of the effects of trans-TACE on the MAPK and other relevant signaling pathways.
-
Comprehensive pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy in mammalian models of inflammatory diseases.
-
Toxicology studies to establish a safety profile for potential therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tormentic acid, a triterpenoid saponin, isolated from Rosa rugosa, inhibited LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activities of tormentic acid from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Technical Guide: Mechanism of Action of 3-O-trans-p-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary studies on the mechanism of action of 3-O-trans-p-coumaroyltormentic acid, a triterpene acid with demonstrated anticancer properties. The information presented herein is based on initial findings and is intended to serve as a foundation for further research and development.
Core Mechanism of Action: Targeting Cancer Stem Cells
Preliminary research indicates that this compound primarily exerts its anticancer effects by targeting breast cancer stem cells (CSCs). The core of its mechanism involves the downregulation of the c-Myc protein, a critical factor for the survival and proliferation of CSCs.[1][2] This action leads to a reduction in the self-renewal capacity of these cells and inhibits key processes involved in tumor progression and metastasis.
The compound has been shown to induce the degradation of c-Myc protein through a ubiquitin-independent pathway.[1] By disrupting the c-Myc pathway, this compound effectively suppresses the formation of mammospheres, a key characteristic of cancer stem cells in vitro.[1][2] Furthermore, it reduces the expression of genes associated with self-renewal in CSCs, including Sox2, CD44, and Oct4.[1][2]
Studies on a structurally related triterpenoid (B12794562), 3-O-trans-p-coumaroyl-alphitolic acid, suggest that this class of compounds may also induce apoptotic cell death in cancer cells.[3] This is potentially mediated through the generation of reactive oxygen species (ROS) and the activation of the unfolded protein response (UPR), leading to the intrinsic (mitochondrial) apoptotic pathway.[3]
Quantitative Data from Preliminary Studies
The following tables summarize the quantitative data from initial studies on this compound and its stereoisomer.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| 3-O-cis-p-coumaroyltormentic acid | Cell Proliferation | MCF-7, MDA-MB-231 | ≥80 μM | Inhibition of proliferation after 48h | [1] |
| 3-O-cis-p-coumaroyltormentic acid | Mammosphere Formation | Breast cancer cell lines | 40 μM | Inhibition of primary mammosphere formation | [1] |
| This compound | Migration Assay | MDA-MB-231 | Not specified | Inhibition of cell migration | [1] |
| This compound | Colony Formation Assay | MDA-MB-231 | Not specified | Inhibition of colony formation | [1] |
| E/Z-coumaroyltormentic acids (mixture) | Antitrypanosomal Activity | Trypanosoma brucei | IC50 = 0.7 μM | In vitro inhibition | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound based on preliminary findings.
Caption: Proposed mechanism of c-Myc degradation.
Caption: Potential apoptotic pathway based on a related compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preliminary studies. Specific parameters should be optimized based on the experimental setup.
Mammosphere Formation Assay
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.
-
Single-Cell Suspension: Cells are dissociated into a single-cell suspension using trypsin-EDTA.
-
Seeding: Cells are seeded at a low density in ultra-low attachment plates with mammosphere culture medium.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 7-10 days to allow for mammosphere formation.
-
Analysis: The number and size of mammospheres are quantified using a microscope.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Cells are seeded in a culture plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with the compound or vehicle control in a low-serum medium.
-
Imaging: Images of the wound are captured at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: The rate of wound closure is measured to determine the effect on cell migration.
Colony Formation Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000) are seeded in a culture plate.
-
Treatment: The cells are treated with the compound or vehicle control.
-
Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.
-
Staining: The colonies are fixed and stained with a solution such as crystal violet.
-
Analysis: The number of colonies is counted to assess the long-term proliferative capacity of the cells.
Real-Time Reverse Transcription PCR (RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the genes of interest (e.g., Sox2, CD44, Oct4, and a housekeeping gene).
-
Analysis: The relative expression of the target genes is calculated using the comparative Ct method.
Caption: General experimental workflow for in vitro studies.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-O-Trans-P-Coumaroyltormentic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-trans-p-coumaroyltormentic acid (3-O-TPA) is a naturally occurring triterpenoid (B12794562) that has demonstrated significant potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for utilizing 3-O-TPA in cell culture-based research, with a focus on its effects on cancer cell proliferation, cancer stem cells (CSCs), and apoptosis. The protocols provided are based on established methodologies and published research findings.
Biological Activity
3-O-TPA has been shown to exhibit a range of anti-cancer activities, primarily targeting breast cancer and leukemia cell lines. Its key biological effects include:
-
Inhibition of Cancer Cell Proliferation: 3-O-TPA effectively inhibits the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.
-
Targeting Cancer Stem Cells: This compound has been observed to inhibit the formation of mammospheres, which are enriched in breast cancer stem cells. It also reduces the population of cells expressing CSC markers like CD44high/CD24low and aldehyde dehydrogenase (ALDH).
-
Induction of Apoptosis: In human leukemia cell lines, such as U937, Molt-4, and Jurkat, 3-O-TPA induces apoptotic cell death.
-
Mechanism of Action: The anti-cancer effects of 3-O-TPA are mediated through the downregulation of the c-Myc oncoprotein, a key survival factor for cancer stem cells. In leukemia cells, it promotes apoptosis through the generation of reactive oxygen species (ROS) and the activation of the unfolded protein response (UPR).
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of 3-O-TPA on various cancer cell lines.
Table 1: Inhibition of Breast Cancer Cell Proliferation by 3-O-TPA
| Cell Line | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |
| MCF-7 | MTS Assay | 48 hours | ≥ 40 µM | [1] |
| MDA-MB-231 | MTS Assay | 48 hours | ≥ 80 µM | [1] |
Table 2: Effect of 3-O-TPA on Breast Cancer Stem Cell Properties
| Cell Line | Assay | Treatment Concentration | Observed Effect | Reference |
| MCF-7 | Mammosphere Formation | 10 µM and 20 µM | Dose-dependent inhibition of mammosphere formation | [1] |
| MDA-MB-231 | Mammosphere Formation | 10 µM and 20 µM | Dose-dependent inhibition of mammosphere formation | [1] |
| MDA-MB-231 | Flow Cytometry (CD44/CD24) | Not Specified | Reduction in the CD44high/CD24low cell population | [1] |
| MDA-MB-231 | ALDEFLUOR Assay | Not Specified | Decrease in the proportion of ALDH-positive cells | [1] |
Table 3: Induction of Apoptosis in Leukemia Cells by a Related Compound (3-O-trans-p-coumaroyl-alphitolic acid - 3OTPCA)
| Cell Line | Assay | Treatment Concentration | Observed Effect | Reference |
| U937 | DNA Fragmentation | Not Specified | Induction of DNA fragmentation within 24 hours | [2] |
| Molt-4 | DNA Fragmentation | Not Specified | Induction of DNA fragmentation | [2] |
| Jurkat | DNA Fragmentation | Not Specified | Induction of DNA fragmentation | [2] |
| U937 | Annexin-V Binding | 40 µM | Significant increase in annexin-V binding | [2] |
| U937 | Caspase-3 Cleavage | Not Specified | Induction of caspase-3 cleavage | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of 3-O-TPA.
Cell Proliferation Assay (MTS Assay)
This protocol is designed to measure the effect of 3-O-TPA on the proliferation of adherent cancer cell lines like MDA-MB-231 and MCF-7.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (3-O-TPA)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 3-O-TPA in complete medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of 3-O-TPA (e.g., 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the cells with 3-O-TPA for 48 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mammosphere Formation Assay
This assay is used to evaluate the effect of 3-O-TPA on the self-renewal capacity of cancer stem cells.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
3-O-TPA
-
Ultra-low attachment 6-well plates
-
Trypsin-EDTA
-
40 µm cell strainer
Procedure:
-
Cell Preparation: Culture MDA-MB-231 or MCF-7 cells to 70-80% confluency. Trypsinize the cells and pass them through a 40 µm cell strainer to obtain a single-cell suspension.
-
Cell Seeding: Seed the single cells in ultra-low attachment 6-well plates at a density of 1,000 cells/mL in mammosphere culture medium (DMEM/F12 with B27, EGF, and bFGF).
-
Treatment: Add 3-O-TPA to the wells at desired concentrations (e.g., 10 µM and 20 µM). Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 7-10 days.
-
Mammosphere Counting: Count the number of mammospheres (spheres > 50 µm in diameter) in each well using an inverted microscope.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Flow Cytometry for CD44/CD24 Analysis
This protocol is for analyzing the cancer stem cell population (CD44high/CD24low) in MDA-MB-231 cells after treatment with 3-O-TPA.
Materials:
-
MDA-MB-231 cells
-
3-O-TPA
-
FITC-conjugated anti-human CD24 antibody
-
PE-conjugated anti-human CD44 antibody
-
Isotype control antibodies (FITC-IgG and PE-IgG)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MDA-MB-231 cells with 3-O-TPA at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Staining: Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL. Add the FITC-conjugated anti-CD24 and PE-conjugated anti-CD44 antibodies (or isotype controls) to the cell suspension.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of FACS buffer and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the expression of CD44 and CD24 to determine the percentage of CD44high/CD24low cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting apoptosis in leukemia cells (e.g., U937) treated with 3-O-TPA.
Materials:
-
U937 cells
-
3-O-TPA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat U937 cells with 3-O-TPA at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot for c-Myc Protein Expression
This protocol is to determine the effect of 3-O-TPA on the expression of c-Myc protein in breast cancer cells.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
3-O-TPA
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat breast cancer cells with 3-O-TPA at desired concentrations for the appropriate duration.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the c-Myc expression to the loading control.
Visualizations
Caption: Signaling pathway of 3-O-TPA in cancer cells.
Caption: Experimental workflow for the mammosphere formation assay.
Caption: Experimental workflow for the apoptosis assay.
References
Application Notes and Protocols for Determining the Cytotoxicity of 3-O-Trans-P-Coumaroyltormentic Acid using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Trans-P-Coumaroyltormentic Acid, a naturally occurring triterpenoid, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is specifically tailored for researchers working with adherent cancer cell lines, such as MCF-7 and MDA-MB-231 human breast cancer cells.
Principle of the MTS Assay
The MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product, as measured by the absorbance at 490-500 nm, is directly proportional to the number of living cells in the culture. This allows for the quantitative determination of cytotoxicity induced by a test compound.
Quantitative Data Summary
The cytotoxic activity of this compound against human breast cancer cell lines has been previously reported. The following table summarizes the effective concentrations for the inhibition of cell proliferation.
| Cell Line | Treatment Duration | Effective Concentration for Inhibition |
| MCF-7 | 48 hours | ≥ 40 µM[1] |
| MDA-MB-231 | 48 hours | ≥ 80 µM[1] |
Note: The half-maximal inhibitory concentration (IC50) values should be determined empirically by performing a dose-response analysis as described in the protocol below.
Experimental Protocols
Materials
-
This compound (purity ≥98%)
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
MTS Assay Protocol
Day 1: Cell Seeding
-
Culture MCF-7 or MDA-MB-231 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density.
-
For MCF-7 cells: Seed approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
For MDA-MB-231 cells: Seed approximately 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Note: Optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium and DMSO only as a vehicle control. Also, include wells with medium only as a background control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
Day 4: MTS Assay and Data Collection
-
Visually inspect the cells under a microscope to observe any morphological changes.
-
Add 20 µL of the MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 humidified incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTS assay.
Proposed Signaling Pathway for Cytotoxicity
Research has indicated that this compound induces cytotoxicity in breast cancer cells by promoting the degradation of the c-Myc oncoprotein. This degradation occurs through a proteasome-mediated pathway that is independent of ubiquitinylation. The subsequent decrease in c-Myc levels leads to the inhibition of cell proliferation and ultimately, cell death.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 3-O-Trans-P-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Trans-P-Coumaroyltormentic Acid is a naturally occurring triterpenoid (B12794562) that has garnered significant interest in oncological research. This compound, isolated from sources such as Aronia extracts and Eriobotrya japonica leaves, has demonstrated potent anti-cancer properties.[1][2] It has been shown to inhibit the formation of breast cancer stem cells and induce apoptotic cell death in human leukemia cell lines.[1][2] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of such therapeutic compounds. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of cancer stem cell populations and apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on different cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Breast Cancer Stem Cell Markers
| Cell Line | Treatment | Concentration | Duration | Parameter Analyzed | Result | Reference |
| MDA-MB-231 | This compound | 20 µM | 48 hours | CD44high/CD24low Population | Reduction in the percentage of CD44high/CD24low cells | [1] |
| MDA-MB-231 | This compound | 20 µM | 48 hours | ALDH-positive Population | Reduction in the ALDH-positive cell population | [1] |
| MCF-7 | This compound | 20 µM | 24 hours | ALDH-positive Population | Reduction in the ALDH-positive cell population | [1] |
Table 2: Induction of Apoptosis by Triterpenoid Acids
| Cell Line | Compound | Concentration | Duration | Parameter Analyzed | Result | Reference |
| HL60 | 3-O-(E)-p-coumaroyl tormentic acid | Not Specified | Not Specified | Membrane Phospholipid Exposure (Apoptosis) | Induction of apoptosis detected | [2] |
| U937 | 3-O-trans-p-coumaroyl-alphitolic acid | 40 µM | 24 hours | DNA Fragmentation (Annexin V-FITC/PI) | Significant increase in Annexin-V binding, indicating apoptosis | [3][4] |
Note: 3-O-trans-p-coumaroyl-alphitolic acid is a closely related compound, and its apoptotic effects are included for comparative purposes.
Experimental Protocols
Protocol 1: Analysis of Cancer Stem Cell Markers (CD44/CD24) in Breast Cancer Cells
This protocol is adapted from studies on MDA-MB-231 breast cancer cells.[1]
1. Cell Culture and Treatment: a. Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS). b. Seed cells in 6-well plates and allow them to adhere overnight. c. Treat cells with 20 µM this compound or DMSO (vehicle control) for 48 hours.
2. Cell Harvesting and Staining: a. Harvest cells using Trypsin/EDTA. b. Wash cells with 1x PBS and resuspend in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA). c. Adjust cell concentration to 1 x 106 cells/mL. d. Add FITC-conjugated anti-human CD44 and PE-conjugated anti-human CD24 antibodies. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells three times with 1x PBS.
3. Flow Cytometry Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer (e.g., BD Accuri C6). c. Gate on the live cell population based on forward and side scatter. d. Analyze the expression of CD44 and CD24 to identify the CD44high/CD24low population.
Protocol 2: Analysis of Aldehyde Dehydrogenase (ALDH) Activity
This protocol is based on the ALDEFLUOR™ assay used in breast cancer cell lines.[1]
1. Cell Culture and Treatment: a. Culture MDA-MB-231 or MCF-7 cells as described in Protocol 1. b. Treat cells with 20 µM this compound or DMSO for 24-48 hours.
2. ALDEFLUOR™ Assay: a. Harvest and wash the cells. b. Resuspend cells in the ALDEFLUOR™ assay buffer. c. Add the activated ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde) to the cell suspension. d. Immediately transfer half of the cell suspension to a tube containing the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control. e. Incubate both tubes for 30-60 minutes at 37°C.
3. Flow Cytometry Analysis: a. Centrifuge the cells and resuspend them in the ALDEFLUOR™ assay buffer. b. Acquire data on a flow cytometer. c. Use the DEAB-treated sample to set the gate for the ALDH-positive population. d. Analyze the percentage of ALDH-positive cells in the treated and control samples.
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is a standard method for detecting apoptosis and is based on findings for the related compound, 3-O-trans-p-coumaroyl-alphitolic acid.[4]
1. Cell Culture and Treatment: a. Culture leukemia cells (e.g., U937, HL60) in appropriate media (e.g., RPMI-1640 with 10% FBS). b. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
2. Staining: a. Harvest cells and wash them with cold 1x PBS. b. Resuspend cells in 1x Annexin V Binding Buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI). d. Incubate for 15 minutes at room temperature in the dark. e. Add 1x Annexin V Binding Buffer to each tube before analysis.
3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: Workflow for Cancer Stem Cell Marker Analysis.
Caption: Workflow for Apoptosis Analysis.
Caption: Postulated Signaling Pathways of Action.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response | PLOS One [journals.plos.org]
Application Notes and Protocols: Western Blot Analysis of c-Myc Expression Following 3-O-Trans-P-Coumaroyltormentic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of c-Myc protein expression in response to treatment with 3-O-Trans-P-Coumaroyltormentic Acid. The protocols outlined below are based on established methodologies for Western blot analysis and specific findings related to the compound's effect on c-Myc.
Introduction
This compound, a triterpene acid, has been identified as a potent inhibitor of breast cancer stem cell formation.[1][2] A key mechanism of its action is the significant downregulation of the oncoprotein c-Myc at the protein level.[1] Notably, this compound does not appear to affect c-Myc transcript levels, suggesting a post-transcriptional regulatory mechanism.[1] Research indicates that this compound induces the proteasomal degradation of the c-Myc protein through a ubiquitin-independent pathway.[1] This makes Western blot analysis an essential tool to investigate and quantify the efficacy of this compound in downregulating c-Myc expression.
Data Presentation
The following table summarizes the observed effect of this compound on c-Myc protein expression based on available research.
| Treatment Group | Concentration | Incubation Time | c-Myc Protein Level (Relative to Control) | Reference |
| Vehicle Control (DMSO) | - | 24 hours | 100% | [1] |
| This compound | 20 µM | 24 hours | Significantly Reduced | [1] |
Experimental Protocols
This section details the recommended protocol for performing Western blot analysis to assess c-Myc expression after treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding : Seed breast cancer cells (e.g., MDA-MB-231) or other appropriate cell lines in culture dishes at a density that will ensure they reach 70-80% confluency at the time of harvesting.
-
Treatment : Treat the cells with 20 µM of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation : Incubate the cells for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Lysis and Protein Quantification
-
Harvesting : After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Lysis : Lyse the cells by adding ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail.[3]
-
Scraping and Collection : For adherent cells, use a cell scraper to detach the cells in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new tube.[4]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[3][4]
SDS-PAGE and Protein Transfer
-
Sample Preparation : Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.[4]
-
Electrophoresis : Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[4]
-
Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][6] The transfer can be performed using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][5]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) diluted in the blocking buffer.[5][7] The incubation should be carried out overnight at 4°C with gentle agitation.[4]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[4][5]
-
Loading Control : To ensure equal protein loading, also probe the membrane with a primary antibody for a loading control protein such as β-actin or GAPDH.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4][5]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[4][5]
Detection and Analysis
-
Signal Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[4][5]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[4]
-
Densitometry : Quantify the band intensities for c-Myc and the loading control using densitometry software (e.g., ImageJ).
-
Normalization : Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample. The effect of the treatment can be expressed as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Workflow for Western blot analysis of c-Myc expression.
Caption: Proposed mechanism of c-Myc downregulation.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ptglab.com [ptglab.com]
Application Note: Quantifying Cancer Stem Cell Depletion Using the ALDEFLUOR™ Assay Following Treatment with 3-O-Trans-P-Coumaroyltormentic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, making them critical drivers of tumor initiation, progression, metastasis, and therapeutic resistance. A key biomarker for CSCs across various cancer types is the high expression of aldehyde dehydrogenase (ALDH). The ALDEFLUOR™ assay is a widely used method to identify, quantify, and isolate viable ALDH-positive (ALDH+) cells based on their enzymatic activity.
3-O-trans-p-coumaroyltormentic acid, a natural triterpenoid, has emerged as a promising compound that targets CSCs. This application note provides a detailed protocol for utilizing the ALDEFLUOR™ assay to assess the efficacy of this compound in reducing the ALDH+ cancer stem cell population in breast cancer cell lines. Additionally, it outlines the compound's proposed mechanism of action involving the c-Myc signaling pathway.
Principle of the ALDEFLUOR™ Assay
The ALDEFLUOR™ assay identifies cells with high ALDH activity. The assay utilizes a non-toxic, cell-permeable substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into cells. In the presence of ALDH, BAAA is converted into a negatively charged fluorescent product, BODIPY™-aminoacetate (BAA). This fluorescent product is retained within the cells that have high ALDH activity, leading to bright fluorescence. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used to establish a baseline fluorescence and to define the ALDH+ population. The brightly fluorescent ALDH+ cells can then be detected and quantified using flow cytometry.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is based on methodologies for breast cancer cell lines such as MCF-7 and MDA-MB-231.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. A final concentration of 20 µM has been shown to be effective.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C with 5% CO2.
-
Cell Harvesting:
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with a complete medium and collect the cells in a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the ALDEFLUOR™ assay buffer for the next stage.
-
II. ALDEFLUOR™ Assay and Flow Cytometry
This protocol is a synthesized guide based on standard ALDEFLUOR™ assay procedures.
Materials:
-
ALDEFLUOR™ Assay Kit (containing ALDEFLUOR™ Reagent, DEAB, and Assay Buffer)
-
Treated and control cells from Protocol I
-
12 x 75 mm Falcon tubes
-
Water bath (37°C)
-
Centrifuge
-
Ice
-
Flow cytometer
Procedure:
-
Cell Suspension Preparation:
-
Count the harvested cells and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of "Test" and "Control" Tubes:
-
For each experimental condition (e.g., untreated, DMSO control, 20 µM this compound), label two Falcon tubes: one "Test" and one "Control".
-
To the "Control" tube, add 5 µL of the ALDH inhibitor, DEAB. This will serve as the negative control for gating during flow cytometry.
-
-
Staining:
-
Add 5 µL of the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer 0.5 mL of the cell suspension containing the ALDEFLUOR™ reagent to the "Test" tube.
-
Immediately transfer the remaining 0.5 mL of the cell suspension with the ALDEFLUOR™ reagent to the "Control" tube (already containing DEAB). Mix gently.
-
-
Incubation: Incubate both the "Test" and "Control" tubes for 30-45 minutes at 37°C, protected from light.
-
Centrifugation and Resuspension:
-
After incubation, centrifuge all tubes at 300 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.
-
-
Flow Cytometry Analysis:
-
Keep the samples on ice and analyze them promptly on a flow cytometer.
-
Use the "Control" (DEAB-treated) sample to set the gates for the ALDH+ population. The ALDH+ cells in the "Test" sample will be the population of brightly fluorescent cells that shift beyond the gate set by the DEAB control.
-
Acquire data for all samples and quantify the percentage of ALDH+ cells in each condition.
-
Data Presentation
The following table summarizes the quantitative effect of this compound on the ALDH-positive population in MDA-MB-231 breast cancer cells.
| Treatment Condition | Concentration | Duration | Cell Line | Percentage of ALDH+ Cells | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 24 hours | MDA-MB-231 | 1.0% | - |
| This compound | 20 µM | 24 hours | MDA-MB-231 | 0.4% | -0.6 |
Data extracted from a study by Choi et al. (2018).
Proposed Mechanism of Action: c-Myc Signaling Pathway
This compound has been shown to inhibit the formation of mammospheres, a key characteristic of CSCs, and reduce the expression of self-renewal genes such as SOX2, CD44, and OCT4. The underlying mechanism is attributed to the compound's ability to reduce the protein levels of c-Myc, a critical transcription factor for CSC maintenance and survival. It is proposed that this compound induces the degradation of c-Myc protein, thereby disrupting the signaling cascade that promotes CSC properties.
Visualizations
Experimental Workflow for ALDEFLUOR™ Assay
Caption: Workflow for assessing CSC populations with the ALDEFLUOR™ assay.
Proposed Signaling Pathway of this compound
Caption: Inhibition of CSC properties by targeting the c-Myc pathway.
Application Note: Quantification of 3-O-Trans-P-Coumaroyltormentic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
3-O-trans-p-Coumaroyltormentic acid is a triterpenoid (B12794562) compound that has garnered significant interest in the scientific community.[1] It has been isolated from various plant sources, including Aronia melanocarpa (black chokeberry), and has demonstrated potential therapeutic effects.[2][3] Research has indicated its role in inhibiting breast cancer stem cell formation through the downregulation of the c-Myc protein.[2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for further research and development. This application note details a robust HPLC method for the quantification of this compound.
Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is employed for the quantification of this compound. This method provides good separation and sensitivity for the analyte.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a suitable concentration within the calibration range.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of this HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Signaling Pathway
Caption: Downregulation of c-Myc by this compound.
References
- 1. This compound | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of 3-O-Trans-P-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-trans-p-coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) compound that has garnered scientific interest for its potential therapeutic properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells, particularly breast cancer stem cells, by targeting key signaling pathways.[1][2][3][4] Furthermore, its structural similarity to other well-studied triterpenoids with known anti-inflammatory and neuroprotective effects suggests a broader therapeutic potential.[5][6][7][8][9][10]
These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed protocols for its investigation in in vivo animal models. Given the limited direct in vivo data for this specific compound, the following protocols are based on established methodologies for structurally related triterpenoids, such as tormentic acid and ursolic acid.[1][11][12][13] These guidelines are intended to serve as a starting point for researchers to design robust preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Physicochemical Properties and Synthesis
This compound can be isolated from various plant sources, including Aronia melanocarpa (black chokeberry).[2] It is characterized by a molecular weight of approximately 634 g/mol .[2][3] For research purposes, it can be procured from specialized chemical suppliers.
Potential In Vivo Applications
Based on in vitro evidence and data from related compounds, this compound is a promising candidate for in vivo investigation in the following areas:
-
Oncology: Particularly for its potential to inhibit tumor growth and target cancer stem cells, which are implicated in tumor recurrence and metastasis.[1][2][3][4] The primary mechanism of action appears to be the downregulation of the c-Myc signaling pathway.[2][3][4]
-
Inflammation: Triterpenoids are known for their anti-inflammatory properties.[5][6][7][8][10] In vivo studies could explore its efficacy in models of acute and chronic inflammation.
-
Neuroprotection: The neuroprotective potential of various triterpenoids has been documented.[9][14][15][16] Investigating the effects of this compound in animal models of neurodegenerative diseases is a logical next step.
Data Presentation: In Vitro Efficacy and Comparative In Vivo Data
Table 1: In Vitro Antiproliferative Activity of this compound [2]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | ~40 | 48 |
| MDA-MB-231 | Breast Cancer | ~80 | 48 |
Table 2: Proposed In Vivo Study Parameters Based on Related Triterpenoids
| Compound | Animal Model | Disease Model | Dosing Route | Dose Range | Key Findings | Reference |
| Tormentic Acid | Mice | Acetaminophen-induced hepatotoxicity | Intraperitoneal | 1.25, 2.5, 5 mg/kg | Reduced liver damage, inflammation, and oxidative stress. | [8] |
| Tormentic Acid | Mice | Unilateral Ureteral Obstruction (CKD) | Intraperitoneal | 5 mg/kg | Improved kidney function, reduced inflammation and fibrosis. | [9] |
| Ursolic Acid | Rats | Lipopolysaccharide (LPS)-induced inflammation | Oral gavage | 100 mg/kg | Induced antioxidant genes and inhibited pro-inflammatory genes. | [1][11][13] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the in vivo study of this compound.
Protocol 1: In Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a human breast cancer xenograft model.
Animal Model: Female athymic nude mice (4-6 weeks old).
Cell Line: MDA-MB-231 human breast cancer cells.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
MDA-MB-231 cells
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture MDA-MB-231 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Treatment Administration:
-
Prepare a stock solution of this compound in the vehicle.
-
Based on data from related compounds, a starting dose range of 10-50 mg/kg could be explored.
-
Administer the compound or vehicle control via intraperitoneal (i.p.) injection or oral gavage daily for 21-28 days.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for c-Myc).
-
Protocol 2: In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory effects of this compound.
Animal Model: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Pletysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Grouping and Fasting:
-
Randomize rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).
-
Fast the animals overnight before the experiment with free access to water.
-
-
Drug Administration:
-
Administer the vehicle, indomethacin, or this compound orally one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a pletysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.
Materials:
-
This compound
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Heparinized tubes
-
LC-MS/MS system
Procedure:
-
Dose Administration:
-
Intravenous group: Administer this compound (e.g., 5-10 mg/kg) as a bolus injection through the tail vein.
-
Oral group: Administer this compound (e.g., 25-50 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into heparinized tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
Visualization of Signaling Pathways and Workflows
Caption: c-Myc signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for the in vivo anti-cancer xenograft study.
Caption: Workflow for the pharmacokinetic study in rats.
Conclusion
This compound presents a compelling profile for further preclinical development. The provided application notes and protocols offer a framework for initiating in vivo studies to rigorously evaluate its therapeutic potential in oncology, inflammation, and neuroprotection. Researchers are encouraged to adapt and optimize these protocols based on their specific research questions and available resources, while closely monitoring for any signs of toxicity. The successful translation of this promising natural product into a clinical candidate will depend on systematic and well-designed in vivo investigations.
References
- 1. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein [mdpi.com]
- 4. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Occurrence and Biological Activity of Tormentic Acid—A Review - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of the Triterpenoid Ursolic Acid in Regulating the Antioxidant, Anti-inflammatory, and Epigenetic Gene Responses in Rat Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacokinetics and Pharmacodynamics of the Triterpenoid Ursolic Acid in Regulating the Antioxidant, Anti-inflammatory, and Epigenetic Gene Responses in Rat Leukocytes. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Neuroprotective Studies on Polygonum hydropiper L. Essential Oils Using Transgenic Animal Models [frontiersin.org]
- 15. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Neuroprotection in non-transgenic and transgenic mouse models of Alzheimer's disease by positive modulation of σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Apoptosis Induction by 3-O-Trans-P-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-trans-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) compound that has garnered significant interest for its potential as an anticancer agent. This document provides a comprehensive overview of its apoptosis-inducing effects, supported by quantitative data from preclinical studies. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action. The information presented is intended to facilitate further research and development of this promising compound for therapeutic applications.
Quantitative Data Summary
The following table summarizes the cytotoxic and apoptotic effects of this compound across various cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| Human Leukemia (HL-60) | Cytotoxicity | EC50 | 5.0-8.1 µM | [1][2] |
| Topoisomerase I Inhibition | IC50 | 20.3-36.5 µM | [1][2] | |
| Breast Cancer (MCF-7) | Cell Proliferation Inhibition | Concentration | ≥40 μM (after 48h) | [3] |
| Breast Cancer (MDA-MB-231) | Cell Proliferation Inhibition | Concentration | ≥80 μM (after 48h) | [3] |
Signaling Pathways
This compound induces apoptosis through multiple signaling pathways, primarily converging on the mitochondrial (intrinsic) pathway. In human leukemia HL-60 cells, it has been shown to inhibit Topoisomerase I, leading to DNA damage and subsequent activation of apoptosis.[1][2] This process involves the activation of caspase-2 and an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.[1][2] This, in turn, leads to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[1][2]
In breast cancer stem cells, this compound has been observed to downregulate the c-Myc protein, a key regulator of cell proliferation and survival.[3][4] The degradation of c-Myc contributes to the inhibition of cancer stem cell self-renewal and proliferation, ultimately leading to cell death.[3][4]
A related compound, 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA), has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and activation of the unfolded protein response (UPR).[5][6] This suggests that this compound may also exert its effects through the induction of cellular stress pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.
Cell Viability and Cytotoxicity Assay (MTS Assay)
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a formazan (B1609692) product, which is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mammosphere Formation Assay
Principle: This assay assesses the self-renewal capacity of cancer stem cells (CSCs). CSCs can form floating spherical colonies (mammospheres) in non-adherent culture conditions.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
Ultra-low attachment 6-well plates
-
This compound
Protocol:
-
Culture single cells in ultra-low attachment 6-well plates at a density of 1,000 cells/mL in mammosphere culture medium.
-
Add various concentrations of this compound to the culture. Include a vehicle control.
-
Incubate for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres with a diameter > 50 µm under a microscope.
-
The size of the mammospheres can also be measured as an indicator of proliferation.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and c-Myc.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-c-Myc, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the apoptosis-inducing effects of this compound.
References
- 1. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response | PLOS One [journals.plos.org]
Application Notes and Protocols: 3-O-Trans-P-Coumaroyltormentic Acid for Targeting Cancer Stem Cell Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. Targeting the specific signaling pathways that govern CSC maintenance and survival is a critical strategy in the development of novel cancer therapeutics. 3-O-trans-p-coumaroyltormentic acid, a triterpene acid, has emerged as a promising phytochemical that selectively targets cancer stem cells.[1][2] This document provides detailed application notes on the biological effects of this compound on breast cancer stem cells and comprehensive protocols for key experimental assays to evaluate its efficacy. The primary mechanism of action identified is the downregulation of the c-Myc protein, a crucial factor for CSC survival.[1][2]
Biological Activity and Data Presentation
This compound has been shown to inhibit the proliferation of breast cancer cell lines and, more significantly, suppress the formation of mammospheres, which are enriched in breast cancer stem cells.[1][2] The compound reduces the proportion of cells with the CD44high/CD24low phenotype, a key surface marker signature of breast CSCs, and diminishes the aldehyde dehydrogenase (ALDH)-positive cell population, another hallmark of cancer stem cells.[1][2] Furthermore, it downregulates the expression of critical self-renewal genes such as SOX2, CD44, and OCT4.[1][2]
Summary of Quantitative Data
| Cell Line | Assay | Parameter Measured | Concentration of this compound | Result | Reference |
| MCF-7 | Cell Proliferation | Inhibition of Proliferation | ≥40 µM (48h) | Concentration-dependent inhibition | [1] |
| MDA-MB-231 | Cell Proliferation | Inhibition of Proliferation | ≥80 µM (48h) | Concentration-dependent inhibition | [1] |
| MCF-7 | Mammosphere Formation | Inhibition of tumorsphere formation | Not specified | Inhibited in the presence of the compound | [1] |
| MDA-MB-231 | Mammosphere Formation | Inhibition of tumorsphere formation | Not specified | Inhibited in the presence of the compound | [1] |
| MDA-MB-231 | Flow Cytometry | CD44high/CD24low subpopulation | Not specified | Reduction in this subpopulation | [1] |
| MDA-MB-231 | ALDEFLUOR Assay | ALDH-positive cell population | Not specified | Reduction in this population | [1] |
| Breast CSCs | Real-time RT-PCR | Expression of self-renewal genes | Not specified | Decreased expression of Sox2, CD44, and Oct4 | [1] |
| Mammospheres | Cell Viability | Cell number within mammospheres | Not specified | Induced cell death and lower cell number | [1] |
| MDA-MB-231 | Migration Assay | Cell Migration | Not specified | Inhibited migration | [1] |
| MDA-MB-231 | Colony Formation Assay | Colony Formation | Not specified | Inhibited colony formation | [1] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound targets breast cancer stem cells is through the downregulation of the c-Myc protein.[1][2] c-Myc is a critical transcription factor that regulates a multitude of genes involved in cell growth, proliferation, and apoptosis, and is essential for the maintenance of cancer stem cells.[1] The compound has been shown to induce the degradation of c-Myc protein through a ubiquitin-independent pathway.[1]
While direct evidence for the effect of this compound on other key cancer stem cell pathways such as STAT3, Wnt/β-catenin, Notch, and Hedgehog is still emerging, these pathways represent important areas for further investigation. Some related triterpenoids have been shown to inhibit STAT3 activation.[1]
Visualizations of Signaling Pathways and Experimental Workflows
Caption: c-Myc signaling pathway targeted by this compound.
Caption: General experimental workflow for evaluating the compound's efficacy.
Experimental Protocols
Tumorsphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Insulin
-
Bovine Serum Albumin (BSA)
-
Ultra-low attachment plates (e.g., Corning Costar)
-
This compound (solubilized in DMSO)
-
Trypan Blue
-
Hemocytometer
Procedure:
-
Culture breast cancer cells to sub-confluency.
-
Harvest cells and resuspend in sterile PBS. Perform a viable cell count using Trypan Blue and a hemocytometer.[3]
-
Prepare the tumorsphere medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 10 ng/mL bFGF, 5 µg/mL insulin, and 0.4% BSA.[3][4]
-
Resuspend the cells in the tumorsphere medium to a final concentration of 1,000-5,000 cells/mL.
-
Seed 200 µL of the cell suspension per well in a 96-well ultra-low attachment plate.[3][5]
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days. Do not disturb the plate during this time.[4][5]
-
After incubation, count the number of tumorspheres (spheroids with a diameter > 50 µm) in each well using a phase-contrast microscope.
-
Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
Flow Cytometry for CSC Markers (CD44/CD24 and ALDH)
This protocol is for the identification and quantification of the cancer stem cell population based on surface marker expression and enzyme activity.
Materials:
-
Treated and untreated cells
-
PBS with 2% FBS (FACS buffer)
-
FITC-conjugated anti-human CD44 antibody
-
PE-conjugated anti-human CD24 antibody
-
ALDEFLUOR™ Kit
-
Flow cytometer
Procedure for CD44/CD24 Staining:
-
Harvest cells and wash with ice-cold FACS buffer.
-
Resuspend cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.
-
Add the anti-CD44 and anti-CD24 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and analyze on a flow cytometer.
-
Gate on the CD44high/CD24low population.
Procedure for ALDH Activity Assay:
-
Follow the protocol provided with the ALDEFLUOR™ kit.[6]
-
Briefly, resuspend 1x10^6 cells in ALDEFLUOR™ assay buffer containing the activated ALDEFLUOR™ reagent.
-
Immediately transfer half of the cell suspension to a tube containing the DEAB inhibitor (negative control).
-
Incubate both tubes for 30-60 minutes at 37°C.
-
Centrifuge the cells and resuspend in ALDEFLUOR™ assay buffer.
-
Analyze the cells on a flow cytometer, detecting the ALDH-positive population based on the fluorescence shift in the DEAB-treated sample.
Western Blot for c-Myc and Phospho-STAT3
This protocol is to determine the protein levels of c-Myc and the activation status of STAT3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.[7]
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc or anti-p-STAT3) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To analyze total STAT3 or the loading control, the membrane can be stripped and re-probed.[8]
Luciferase Reporter Assay for Wnt/β-catenin Pathway
This assay measures the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash/FOPflash luciferase reporter plasmids
-
pRL-TK (Renilla luciferase control plasmid)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[9]
-
Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using a suitable transfection reagent.[9]
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a.[9]
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.[9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Areas for Further Investigation
While the inhibitory effect of this compound on the c-Myc pathway in breast CSCs is established, its potential impact on other crucial CSC signaling pathways warrants further exploration. The protocols provided for STAT3, and Wnt/β-catenin signaling can be employed to investigate these possibilities. Additionally, similar assays can be adapted to study the Notch and Hedgehog pathways, which are also critical for cancer stem cell maintenance. Investigating the efficacy of this compound in other cancer types and in in vivo models will be crucial for its further development as a potential anti-cancer therapeutic.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Tumorsphere Formation Assays [bio-protocol.org]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability of 3-O-Trans-P-Coumaroyltormentic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the triterpenoid (B12794562), 3-O-Trans-P-Coumaroyltormentic Acid.
FAQs and Troubleshooting Guides
Question 1: We are observing poor efficacy of this compound in our in vivo animal models, despite promising in vitro results. What is the likely cause?
Answer: The most probable cause is low oral bioavailability. This compound is a triterpenoid, a class of compounds known for poor aqueous solubility.[1][2] Like similar triterpenoid acids such as oleanolic acid and betulinic acid, which have water solubilities as low as 0.02 µg/mL, this compound is likely to have limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3][4] This poor solubility is a major obstacle to achieving therapeutic concentrations in the bloodstream after oral administration.[1]
Question 2: What are the primary strategies to improve the bioavailability of this compound?
Answer: The primary approach to enhancing the bioavailability of poorly soluble compounds like this compound is to increase their solubility and dissolution rate in the GI fluids. Several established techniques can be employed:
-
Solid Dispersions: This involves dispersing the compound in an inert, hydrophilic carrier at a solid state.[5][6] The carrier dissolves rapidly in the GI tract, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances dissolution.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[8][9][10] The drug is dissolved in this lipid-based formulation, bypassing the dissolution step and facilitating absorption.[10][11]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with improved water solubility.[12][13][14]
A logical workflow for selecting a suitable bioavailability enhancement strategy is outlined below.
Question 3: How do we decide which bioavailability enhancement technique is best suited for our compound?
Answer: The choice of technique depends on the specific physicochemical properties of this compound and the desired formulation characteristics. A comparative summary is provided below:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier.[5][6] | Significant increase in dissolution rate; potential for amorphous stabilization.[7] | Potential for drug recrystallization; manufacturing scalability can be challenging. | Thermally stable compounds with good polymer miscibility. |
| SEDDS | Drug dissolved in a lipid-based system that emulsifies in the GI tract.[8][9] | Bypasses dissolution; protects the drug from degradation; enhances lymphatic uptake. | High surfactant concentrations can cause GI irritation; potential for drug precipitation upon dilution.[11] | Lipophilic compounds with good solubility in oils and lipids. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin.[12][13] | Increases aqueous solubility; can improve stability.[14] | Limited drug loading capacity; can be expensive. | Compounds with appropriate size and geometry to fit into the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol provides a general method for preparing a solid dispersion, which should be optimized for this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., Methanol, Ethanol, Acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the accurately weighed this compound and the carrier in a common organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
A thin film will form on the wall of the flask. Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Cosolvent (e.g., Transcutol® HP, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select suitable excipients.
-
Ternary Phase Diagram Construction: Prepare a series of blank formulations with varying ratios of oil, surfactant, and cosolvent. Observe their self-emulsification properties upon dilution with water. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Preparation of Drug-Loaded SEDDS: Accurately weigh the selected oil, surfactant, and cosolvent into a glass vial. Heat the mixture in a water bath at approximately 40°C. Add the accurately weighed this compound to the mixture and vortex until a clear solution is obtained.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a particle size analyzer.
-
Self-Emulsification Time: Determine the time taken for the formulation to emulsify in water with gentle agitation.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple and common method for preparing cyclodextrin complexes.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Ethanol-water mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-cyclodextrin molar ratio (e.g., 1:1, 1:2).
-
Place the accurately weighed cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture for a specified time (e.g., 45-60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the complex in a desiccator.
Protocol 4: In Vivo Bioavailability Study in Rodents
This protocol provides a general outline for a pharmacokinetic study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
Procedure:
-
Fast the animals overnight (12-18 hours) with free access to water.
-
Administer the this compound formulation (e.g., suspension of the pure compound, solid dispersion, or SEDDS) orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
References
- 1. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ybcp.ac.in [ybcp.ac.in]
- 7. japer.in [japer.in]
- 8. scispace.com [scispace.com]
- 9. pharmtech.com [pharmtech.com]
- 10. research.monash.edu [research.monash.edu]
- 11. ijpcbs.com [ijpcbs.com]
- 12. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-O-Trans-P-Coumaroyltormentic Acid for Anticancer Research
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 3-O-trans-p-coumaroyltormentic acid in anticancer experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anticancer mechanism?
A1: this compound is a triterpene acid that has demonstrated anticancer properties, particularly against breast cancer stem cells (CSCs).[1][2] Its primary mechanism involves the downregulation of the c-Myc protein, a key transcription factor involved in cell growth, proliferation, and apoptosis.[1][2] The compound induces the degradation of c-Myc protein through a proteasome-dependent, but ubiquitin-independent, pathway.[1] This ultimately inhibits the self-renewal and proliferation of cancer stem cells.[1]
Q2: Which cancer cell lines have been shown to be sensitive to this compound?
A2: The compound has been shown to be effective against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231.[1] It inhibits cell proliferation in a concentration-dependent manner in these lines.[1]
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration varies depending on the cell line and the specific assay. For inhibiting cell proliferation, concentrations of ≥40 μM for MCF-7 cells and ≥80 μM for MDA-MB-231 cells have been shown to be effective.[1] For experiments targeting mammosphere (cancer stem cell) formation, lower concentrations of 10 μM and 20 μM have been used effectively.[1]
Q4: How does this compound affect cancer stem cell populations?
A4: The compound effectively targets breast cancer stem cells by:
-
Inhibiting the formation and proliferation of mammospheres (clusters of cancer stem cells).[1][2]
-
Reducing the CD44high/CD24low subpopulation, a key marker for breast CSCs.[1][2]
-
Decreasing the population of aldehyde dehydrogenase (ALDH)-positive cells, another CSC marker.[1][2]
-
Downregulating the expression of self-renewal genes such as Sox2, CD44, and Oct4.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results in cell viability assays (e.g., MTS). | 1. Compound precipitation in media. 2. Uneven cell seeding. 3. Fluctuation in incubation time or conditions. | 1. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Visually inspect for precipitates. 2. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 3. Strictly adhere to the planned incubation times (e.g., 48 hours) and maintain consistent CO2 and temperature levels. |
| Low efficiency in mammosphere formation inhibition. | 1. Suboptimal concentration of the compound. 2. Cells are too differentiated. 3. Incorrect media formulation for sphere culture. | 1. Perform a dose-response curve starting from a lower concentration (e.g., 5 μM) up to a higher one (e.g., 40 μM) to find the optimal inhibitory concentration for your specific cell line. 2. Use cells from a low passage number, as they are more likely to retain a stem-like phenotype. 3. Use specialized serum-free media supplemented with growth factors like EGF and bFGF, as required for mammosphere culture. |
| No significant decrease in c-Myc protein levels on Western blot. | 1. Insufficient treatment duration. 2. Inefficient protein extraction. 3. Issues with antibody quality or concentration. | 1. The effect on c-Myc protein levels can be time-dependent. Consider a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. 2. Use a lysis buffer containing protease inhibitors to prevent protein degradation during extraction. 3. Use a validated c-Myc antibody at the manufacturer's recommended dilution and ensure the secondary antibody is appropriate. |
Data Summary: Efficacy of this compound
Table 1: Inhibition of Breast Cancer Cell Proliferation
| Cell Line | Treatment Duration | Effective Concentration | Assay | Reference |
| MCF-7 | 48 hours | ≥40 μM | MTS | [1] |
| MDA-MB-231 | 48 hours | ≥80 μM | MTS | [1] |
Table 2: Inhibition of Cancer Stem Cell Properties
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 | Mammosphere Formation | 10 µM, 20 µM | Dose-dependent inhibition | [1] |
| MDA-MB-231 | Mammosphere Formation | 10 µM, 20 µM | Dose-dependent inhibition | [1] |
| MDA-MB-231 | Colony Formation | 10 µM, 20 µM | Dose-dependent inhibition | [1] |
| MDA-MB-231 | Cell Migration | 20 µM | Significant inhibition | [1] |
| MDA-MB-231 | CD44high/CD24low Population | 20 µM | Reduction in population | [1] |
| MDA-MB-231 | ALDH-positive Population | 20 µM | Reduction in population | [1] |
Visualizations and Workflows
Signaling Pathway
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-O-Trans-P-Coumaroyltormentic Acid" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-O-Trans-P-Coumaroyltormentic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder in a desiccated environment. Recommended storage temperatures are 0°C for short-term storage and -20°C for long-term storage[1]. Some suppliers also suggest refrigeration at 2-8°C[2].
Q2: How should I handle this compound upon receiving it?
The compound is typically supplied as a powder[2]. It is important to wash hands thoroughly after handling[3]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Q3: Is this compound stable at room temperature?
Q4: What solvents are suitable for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) has been indicated as a suitable solvent for this compound[1]. When preparing solutions, it is advisable to do so fresh for each experiment to minimize potential degradation in solution.
Q5: Is there any information on the degradation pathways of this compound?
Detailed studies on the specific degradation pathways and products of this compound are not extensively documented in the provided search results. However, triterpenoid (B12794562) esters can be susceptible to hydrolysis under certain pH and temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from moisture. |
| Solution instability. | Prepare fresh solutions in a suitable solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Difficulty dissolving the compound | Inappropriate solvent or low temperature. | Use a recommended solvent such as DMSO. Gentle warming and vortexing may aid dissolution. Ensure the solvent is of high purity. |
| Observed changes in physical appearance (e.g., color change) | Potential degradation of the compound. | Discard the compound if any changes in its physical appearance are observed. Procure a fresh batch and store it under the recommended conditions. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Source |
| Physical Form | Powder | [2] |
| Short-Term Storage | 0°C, desiccated | [1] |
| Long-Term Storage | -20°C, desiccated | [1] |
| Alternative Storage | 2-8°C (Refrigerator) | [2] |
| Recommended Solvent | DMSO | [1] |
Experimental Workflow: Assessing Solution Stability
For researchers needing to validate the stability of this compound in their specific experimental buffer, the following workflow can be adapted.
Caption: Workflow for determining the stability of this compound in solution.
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors. Proper control of these factors is critical for maintaining the integrity of the compound during storage and experimentation.
Caption: Key environmental factors affecting the stability of this compound.
References
Avoiding "3-O-Trans-P-Coumaroyltormentic Acid" precipitation in aqueous solutions
Welcome to the technical support center for 3-O-trans-p-coumaroyltormentic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Troubleshooting Common Precipitation Issues
This guide addresses the most common scenarios where precipitation of this compound may occur and provides step-by-step solutions to resolve them.
| Problem | Potential Cause | Solution |
| Immediate Precipitation Upon Dilution | Poor Dilution Technique: Adding a concentrated DMSO stock directly into an aqueous buffer causes rapid solvent exchange, leading to the hydrophobic compound crashing out of solution. | 1. Pre-warm the aqueous medium (e.g., cell culture media, PBS) to 37°C.[1][2] 2. Add the DMSO stock solution drop-wise to the full volume of pre-warmed medium while gently vortexing or swirling.[2][3] 3. Consider a serial dilution approach for very high final concentrations. |
| High Final Concentration: The desired final concentration of the compound exceeds its solubility limit in the aqueous medium. | 1. Perform a solubility test to determine the maximum achievable concentration in your specific medium. 2. If the required concentration is too high, consider using a formulation with co-solvents or excipients (see FAQs below). | |
| Precipitation Over Time in Incubator | Temperature Shift: The compound may have been soluble at the temperature of preparation but precipitates at the incubation temperature (or upon cooling). | 1. Ensure all dilutions are made in media pre-warmed to the final incubation temperature (typically 37°C).[2] 2. If precipitation occurs upon cooling after an experiment, analyze samples promptly. |
| pH Shift: The CO2 environment in a cell culture incubator can lower the pH of bicarbonate-buffered media, reducing the solubility of acidic compounds. | 1. Ensure your medium is adequately buffered for the CO2 concentration used. 2. For non-cell-based work, use a stable buffer system (e.g., HEPES) or adjust the pH of your final solution. Triterpenoid acids are generally more soluble at neutral to slightly alkaline pH. | |
| Media Evaporation: Over long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit. | 1. Use sealed flasks or plates, or ensure proper humidification in the incubator.[1] | |
| Precipitate in Frozen Stock Solution | Freeze-Thaw Cycles: The compound may have poor solubility at low temperatures and has precipitated out during freezing or thawing. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] 2. Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is redissolved.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound, as it is a potent solvent for triterpenoids and miscible with water.[1][4]
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution (e.g., cell culture)?
A2: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.1% (v/v).[1][2] Most cell lines can tolerate up to 0.5%, but you should always run a vehicle control (media with the same final DMSO concentration) to verify it does not affect your experimental outcome.[2]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a carboxylic acid. Its solubility in aqueous solutions is expected to be pH-dependent. At pH values below its pKa, it will be in its less soluble protonated form. Increasing the pH to neutral or slightly alkaline levels (e.g., pH 7.0-7.4) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. For saponins, deprotonation of carboxylic acid groups can increase molecular stability in solution.[5]
Q4: My desired experimental concentration is still causing precipitation. What else can I do?
A4: If you have optimized your dilution protocol and pH, but precipitation still occurs, consider these advanced strategies:
-
Use of Co-solvents: For challenging compounds, co-solvents like PEG400 or non-ionic surfactants such as Tween 80 can be used in the final aqueous solution to improve solubility.[6]
-
Formulation with Carrier Proteins: Including a carrier protein like Bovine Serum Albumin (BSA) in your buffer can help solubilize hydrophobic molecules.[7]
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Complexation with Cyclodextrins: Cyclodextrins are excipients that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
The following table provides a starting point for formulating a 100 µM solution using different methods.
| Method | Stock Solution | Aqueous Medium | Final Concentration | Key Considerations |
| Standard DMSO Dilution | 100 mM in 100% DMSO | Cell Culture Medium | 100 µM | Final DMSO: 0.1%. Add stock slowly to pre-warmed media. |
| Co-solvent Formulation | 10 mM in 100% DMSO | PBS + 1% Tween 80 | 100 µM | Final DMSO: 1%. Not suitable for all cell-based assays. |
| Carrier Protein Formulation | 10 mM in 100% DMSO | PBS + 0.5% BSA | 100 µM | Final DMSO: 1%. BSA may interact with some biological systems. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
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This compound (MW: 634.86 g/mol )
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100% sterile-filtered DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
Methodology:
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Weigh out 6.35 mg of this compound powder in a sterile microcentrifuge tube.
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Add 1.0 mL of 100% DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
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If dissolution is slow, briefly sonicate the tube in a water bath for 5 minutes.
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Visually inspect the solution against a light source to ensure no particulates are visible.
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Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous medium.
Materials:
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10 mM stock solution in DMSO
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Test aqueous medium (e.g., PBS pH 7.4, DMEM + 10% FBS)
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Sterile microcentrifuge tubes or a 96-well clear bottom plate
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Incubator at 37°C
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Microscope
Methodology:
-
Pre-warm the test aqueous medium to 37°C.
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Prepare a series of dilutions of the compound in the test medium. For example, to test concentrations from 1 µM to 200 µM:
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Prepare the highest concentration (e.g., 200 µM) by adding 2 µL of the 10 mM stock to 98 µL of pre-warmed medium in a microcentrifuge tube.
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Vortex gently immediately after adding the stock.
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Perform 2-fold serial dilutions by transferring 50 µL from the 200 µM solution to a tube containing 50 µL of fresh, pre-warmed medium, and repeat for the desired concentration range.
-
-
Incubate the prepared solutions for a duration relevant to your experiment (e.g., 2 hours, 24 hours) at 37°C.
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After incubation, visually inspect each tube for signs of precipitation (cloudiness, visible particles).
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For a more sensitive assessment, transfer a small volume from each tube to a well of a 96-well plate and examine under a microscope (10x or 20x objective) for micro-precipitates.
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The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under these conditions.
Visual Guides
Below are diagrams illustrating key workflows and relationships for handling this compound.
Caption: Standard workflow for preparing an aqueous solution.
Caption: Troubleshooting flowchart for precipitation issues.
References
Potential assay interference of "3-O-Trans-P-Coumaroyltormentic Acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Trans-P-Coumaroyltormentic Acid. The information provided is intended to help identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a triterpenoid (B12794562) natural product.[1] It has been isolated from plants such as Aronia and Zizyphus jujuba.[2][3] Research has shown that it exhibits biological activities, including the inhibition of breast cancer stem cell formation and the induction of apoptosis in leukemia cells.[2][3][4]
Q2: What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays, not through specific interaction with the intended target, but by interfering with the assay technology itself.[5][6] This can lead to false-positive results, wasting time and resources.[7] PAINS often contain reactive functional groups or have properties like aggregation or fluorescence that disrupt assay signals.[8]
Q3: Does this compound have structural features consistent with PAINS?
While not definitively classified as a PAIN, this compound contains structural motifs that warrant caution. The p-coumaroyl group contains a phenol (B47542) and an α,β-unsaturated carbonyl system (an enone), which are functionalities sometimes found in PAINS.[5][6] Phenolic compounds, in particular, can be redox-active, potentially leading to assay interference.[9]
Q4: What are the potential mechanisms of assay interference for this compound?
Given its chemical structure and the known activities of related compounds, potential interference mechanisms include:
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Redox Activity: Triterpenoids can modulate reactive oxygen species (ROS).[10] The phenolic coumaroyl moiety could also engage in redox cycling, which can disrupt assays that are sensitive to the redox environment or that use redox-active reagents.[9]
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Spectroscopic Interference: The coumaroyl group contains a chromophore that absorbs UV light. This could interfere with assays that rely on absorbance or fluorescence readings in a similar wavelength range.[11][12]
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Protein Reactivity: α,β-unsaturated carbonyls can potentially react with nucleophilic residues (like cysteine) on proteins, leading to non-specific covalent modification.[6]
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Aggregation: At higher concentrations, some complex natural products can form aggregates that sequester and inhibit enzymes non-specifically.[12]
Troubleshooting Guides
Issue 1: Unexpected Activity or High Hit Rate in a Screening Campaign
If this compound is identified as a frequent hit in diverse assays, it is crucial to rule out assay interference.
Troubleshooting Steps:
-
Literature Review: Check for published data on the compound's activity in similar assays.
-
Control Experiments: Run control experiments to test for specific interference mechanisms (see below).
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Orthogonal Assays: Validate the biological activity using an assay with a different detection method or principle.[9] For example, if the initial hit is from a fluorescence-based assay, confirm it with a label-free method.
Issue 2: Inconsistent Results in Cell-Based vs. Biochemical Assays
You may observe potent activity in a biochemical assay that does not translate to a cellular context.
Troubleshooting Steps:
-
Assess for Redox Activity: The compound has been shown to induce ROS in cells.[3] This could be a genuine biological effect or an artifact. Test the compound in the biochemical assay buffer with a redox-sensitive dye (e.g., resazurin) in the absence of the target protein to see if it alters the signal.
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Check for Aggregation: Non-specific inhibition due to aggregation is a common artifact in biochemical assays.[12] Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is likely.
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Evaluate Compound Stability: The compound may be unstable in the biochemical assay buffer, leading to degradation products that interfere with the assay.[12] Analyze the compound's integrity over the assay's time course using HPLC.
Issue 3: Interference with Optical Assay Readouts (Absorbance or Fluorescence)
The compound's intrinsic spectroscopic properties may interfere with assay signals.
Troubleshooting Steps:
-
Measure Compound's Spectrum: Scan the absorbance and fluorescence spectra of this compound at the assay concentration in the assay buffer.
-
Run Controls without Target: In a fluorescence-based assay, measure the signal of the compound with the fluorescent probe or substrate in the absence of the enzyme/target. An increase or decrease in signal indicates direct interference.
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Correct for Background: If the compound has a background signal, subtract this value from the measurements of the full assay. Note that this may not correct for quenching effects.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₇ | PubChem[1] |
| Molecular Weight | 634.8 g/mol | PubChem[1] |
| Biological Activity (MCF-7 Cells) | Concentration-dependent inhibition at ≥40 μM | [2] |
| Biological Activity (MDA-MB-231 Cells) | Concentration-dependent inhibition at ≥80 μM | [2] |
Experimental Protocols
Protocol 1: Testing for Compound Aggregation using Detergent
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Objective: To determine if the observed inhibition is due to non-specific aggregation.
-
Methodology:
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Prepare two sets of dose-response curves for this compound in your biochemical assay.
-
For the first set, use your standard assay buffer.
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For the second set, add a small amount of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to the assay buffer.
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Compare the IC₅₀ values from both curves. A significant rightward shift (decrease in potency) in the presence of detergent suggests aggregation-based inhibition.
-
Protocol 2: Assessing Interference with Fluorescence Readouts
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Objective: To identify if the compound intrinsically fluoresces or quenches the assay's fluorescent signal.
-
Methodology:
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Prepare a solution of your fluorescent substrate/product at the concentration used in the assay.
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Add this compound at various concentrations from your dose-response range.
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Measure the fluorescence at the assay's excitation and emission wavelengths.
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A change in fluorescence intensity that is dependent on the concentration of the test compound indicates direct interference.
-
Visual Guides
References
- 1. This compound | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"3-O-Trans-P-Coumaroyltormentic Acid" quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of 3-O-Trans-P-Coumaroyltormentic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?
A1: The primary analytical techniques for comprehensive quality control of this compound include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.[1][2]
Q2: What is the expected molecular weight of this compound?
A2: The expected molecular weight of this compound is approximately 634.8 g/mol . Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm this, typically observing ions such as [M+H]⁺ at m/z 635.4 or [M-H]⁻ at m/z 633.4.[1]
Q3: What are the typical purity specifications for this compound?
A3: While specific monographs may vary, a typical purity specification for a highly purified natural product standard like this compound is ≥98% as determined by HPLC.
Q4: What is a potential known impurity in this compound samples?
A4: A common process-related impurity or isomer is the cis-isomer, 3-O-cis-p-Coumaroyltormentic Acid. This isomer has the same molecular weight but will have a different retention time in a suitable HPLC system and distinct NMR spectral features, particularly in the coupling constants of the olefinic protons.
Q5: How should this compound be stored to ensure its stability?
A5: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 2-8°C may be acceptable. Stability studies should be conducted to establish appropriate storage conditions for specific formulations or solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity Detected by HPLC | - Incomplete purification. - Degradation of the sample. - Presence of the cis-isomer or other related impurities. | - Repurify the sample using preparative HPLC or column chromatography. - Check storage conditions and obtain a fresh sample if necessary. - Optimize the HPLC method to ensure separation of all potential impurities. |
| Inconsistent HPLC Retention Times | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and replace the analytical column if performance deteriorates. |
| Extra Peaks in the Chromatogram | - Contamination of the sample or solvent. - Degradation of the sample. - Carryover from previous injections. | - Use high-purity solvents and clean sample vials. - Prepare fresh sample solutions before analysis. - Implement a robust needle wash program on the autosampler. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. - Mismatch between sample solvent and mobile phase. - Secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase if possible. - Adjust the mobile phase pH or add a competing agent (e.g., trifluoroacetic acid). |
| Inaccurate Quantification | - Inaccurate standard preparation. - Non-linearity of the detector response. - Degradation of the standard or sample. | - Carefully prepare and verify the concentration of the reference standard. - Construct a calibration curve with a sufficient number of points to cover the expected concentration range. - Use freshly prepared standards and samples for each analysis. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound. Method validation and optimization may be required for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic Acid (optional, for mobile phase modification)
-
This compound reference standard and sample
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-20 min: 20% to 60% B
-
20-40 min: 60% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 310 nm
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
5. Data Analysis:
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
1. Instrumentation and Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
Use the same HPLC method as described in Protocol 1.
2. MS Parameters (Example):
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
3. Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion at approximately m/z 635.4 in positive mode and the [M-H]⁻ ion at approximately m/z 633.4 in negative mode.
Data Presentation
Table 1: Summary of Analytical Data for this compound
| Parameter | Method | Expected Result | Reference |
| Molecular Weight | ESI-MS | 634.8 g/mol | [1] |
| Purity | HPLC (Area Normalization) | ≥98% | General Guideline |
| Retention Time | HPLC | Dependent on specific method | [1] |
| UV Maximum | UV Spectroscopy | ~254 nm, ~310 nm | General Knowledge |
| ¹H NMR | NMR Spectroscopy | Signals corresponding to the tormentic acid and trans-p-coumaroyl moieties. | [1] |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 3-O-trans-p-Coumaroyltormentic Acid and 3-O-cis-p-Coumaroyltormentic Acid in Breast Cancer Stem Cell Inhibition
A detailed examination of two geometric isomers, 3-O-trans-p-coumaroyltormentic acid and its cis counterpart, reveals significant differences in their bioactivity against breast cancer stem cells. This guide synthesizes the available experimental data to provide a clear comparison of their efficacy and underlying mechanisms of action for researchers and professionals in drug development.
Isolated from Aronia melanocarpa (black chokeberry), the triterpenoid (B12794562) 3-O-p-coumaroyltormentic acid has been identified as a potent inhibitor of breast cancer stem cells (CSCs)[1][2]. Cancer stem cells are a subpopulation of tumor cells known for their resistance to conventional therapies and their role in tumor recurrence and metastasis[1][2]. This guide focuses on the comparative anti-cancer activities of the trans and cis isomers of this compound.
Comparative Biological Activity
Experimental evidence demonstrates that both this compound and 3-O-cis-p-coumaroyltormentic acid exhibit inhibitory effects on breast cancer cells, but with differing potencies. The trans isomer, in particular, has been shown to be a more effective agent in inhibiting the proliferation and formation of mammospheres, which are characteristic features of cancer stem cells[1].
Quantitative Data Summary
The following table summarizes the comparative effects of the two isomers on two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | MCF-7 | Antiproliferation (MTS) | 20 µM | ~50% inhibition |
| Mammosphere Formation | 10 µM | Significant reduction in size and number | ||
| 20 µM | Further significant reduction | |||
| MDA-MB-231 | Antiproliferation (MTS) | 20 µM | ~40% inhibition | |
| Mammosphere Formation | 10 µM | Significant reduction in size and number | ||
| 20 µM | Further significant reduction | |||
| 3-O-cis-p-coumaroyltormentic acid | MCF-7 | Antiproliferation (MTS) | 20 µM | ~20% inhibition |
| Mammosphere Formation | 20 µM | Moderate reduction in size and number | ||
| 40 µM | Significant reduction | |||
| MDA-MB-231 | Antiproliferation (MTS) | 20 µM | ~15% inhibition | |
| Mammosphere Formation | 20 µM | Moderate reduction in size and number | ||
| 40 µM | Significant reduction |
Data synthesized from figures presented in Choi et al., 2018.[1]
From the data, it is evident that the trans isomer is significantly more potent in both inhibiting cell proliferation and, crucially, in preventing the formation of mammospheres, a key indicator of CSC activity. The concentrations required for the cis isomer to achieve a similar level of inhibition in mammosphere formation are notably higher than for the trans isomer[1].
Mechanism of Action
The primary mechanism through which this compound exerts its anti-CSC effects is by targeting the c-Myc protein, a critical survival factor for cancer stem cells[1][2]. The compound was found to induce the degradation of c-Myc protein, leading to a cascade of downstream effects that suppress the self-renewal capacity of breast CSCs[1].
This inhibitory action on c-Myc leads to the downregulation of key self-renewal genes such as SOX2, OCT4, and CD44. Furthermore, treatment with the trans isomer was shown to reduce the CD44high/CD24low subpopulation and the aldehyde dehydrogenase (ALDH)-positive cell population, both of which are established markers for breast cancer stem cells[1].
Caption: Signaling pathway of this compound.
Experimental Protocols
The key experimental data cited in this guide were obtained using the following methodologies:
Cell Viability (MTS) Assay
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Objective: To quantify the antiproliferative effects of the compounds.
-
Protocol:
-
MCF-7 and MDA-MB-231 cells were seeded in 96-well plates.
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After 24 hours, the cells were treated with increasing concentrations of either this compound or 3-O-cis-p-coumaroyltormentic acid for 48 hours.
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The antiproliferative effect was measured using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
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Absorbance was read at 490 nm to determine cell viability relative to a DMSO-treated control group.
-
Mammosphere Formation Assay
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Objective: To assess the inhibitory effect of the compounds on the self-renewal capacity of cancer stem cells.
-
Protocol:
-
Single cells from MCF-7 and MDA-MB-231 cultures were plated in ultra-low attachment 6-well plates.
-
The cells were cultured in a specialized CSC culture medium.
-
The cells were treated with the specified concentrations of the trans or cis isomers or with DMSO as a control.
-
After seven days of incubation, the formation of mammospheres (spherical colonies of undifferentiated cells) was observed and quantified.
-
Caption: Workflow for assessing compound activity.
Conclusion
The available data strongly suggest that while both geometric isomers of 3-O-p-coumaroyltormentic acid possess anti-cancer properties, the This compound isomer is a more potent and promising candidate for the development of therapies targeting breast cancer stem cells. Its enhanced ability to inhibit mammosphere formation and its targeted degradation of the c-Myc protein underscore its potential as a lead compound in oncology research. Future studies could explore the structural basis for this difference in activity and further evaluate the in vivo efficacy of the trans isomer.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 3-O-Trans-P-Coumaroyltormentic Acid and Tormentic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 3-O-Trans-P-Coumaroyltormentic Acid (TACE) and its parent compound, Tormentic Acid (TA). This analysis is based on available experimental data and is intended to inform research and development in therapeutics.
Core Findings: Enhanced Efficacy through Esterification
Emerging research suggests that the addition of a 3-O-trans-p-coumaroyl group to tormentic acid significantly enhances its therapeutic potential in certain biological activities. This guide will delve into the specifics of these enhancements, presenting quantitative data and detailed experimental methodologies.
Data Summary
Table 1: Comparative Anti-inflammatory and Antioxidant Activity
| Parameter | This compound (TACE) | Tormentic Acid (TA) | Fold Change (TACE vs. TA) | Reference |
| Cellular Reactive Oxygen Species (ROS) Reduction | Significantly higher reduction | Lower reduction | Enhanced | [1] |
| Nitric Oxide (NO) Level Reduction | Significantly higher reduction | Lower reduction | Enhanced | [1] |
| Anti-inflammatory Mechanism | Inhibition of NF-κB signaling pathway | Inhibition of NF-κB and MAPK signaling pathways | - | [1] |
Table 2: Comparative Anticancer Activity (Breast Cancer Cell Lines)
| Cell Line | Parameter | This compound (TACE) | Tormentic Acid (TA) | Reference |
| MCF-7 | Concentration for Proliferation Inhibition | ≥40 μM | Data not available | [2] |
| MDA-MB-231 | Concentration for Proliferation Inhibition | ≥80 μM | Data not available | [2] |
Note: Direct comparative IC50 values for Tormentic Acid on MCF-7 and MDA-MB-231 cell lines were not available in the reviewed literature, representing a key data gap for a direct quantitative comparison.
Table 3: Comparative Antidiabetic and Antihyperlipidemic Activity
| Activity | Parameter | This compound (TACE) | Tormentic Acid (TA) | Reference |
| Antidiabetic | α-glucosidase inhibition | Reported to have inhibitory activity | Data not available | [3] |
| Blood Glucose Reduction | Data not available | Effective in high-fat diet-induced diabetic mice | [4] | |
| Antihyperlipidemic | Blood Triglyceride Reduction | Data not available | Effective in high-fat diet-induced hyperlipidemic mice | [4] |
Note: While TACE is reported to have α-glucosidase inhibitory activity, direct comparative studies with TA on antidiabetic and antihyperlipidemic effects with quantitative data are not yet available.
Experimental Protocols
Cell Viability and Proliferation Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Tormentic Acid and incubated for 48 hours.
-
MTS Reagent Addition: After incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 2 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the anti-inflammatory effects of the compounds in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (150-200g) are used.
-
Compound Administration: Rats are orally administered with either the vehicle (control), Tormentic Acid (e.g., 2.5 mg/kg), or this compound at equivalent doses 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Measurement of Cellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
This protocol assesses the antioxidant potential of the compounds.
Methodology for ROS Detection (DCFH-DA Assay):
-
Cell Culture: Macrophages (e.g., THP-1) are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of Tormentic Acid or this compound for 1 hour.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a stimulating agent (e.g., LPS).
-
Staining: Cells are stained with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.
-
Measurement: Fluorescence is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Methodology for NO Detection (Griess Assay):
-
Cell Culture and Treatment: Similar to the ROS detection protocol.
-
Sample Collection: After treatment and stimulation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.
Signaling Pathways and Experimental Workflows
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Workflow for the MTS cell proliferation assay.
Conclusion
The available evidence strongly suggests that 3-O-trans-p-coumaroyl esterification of tormentic acid can lead to a significant enhancement of its anti-inflammatory and antioxidant properties. While preliminary data indicates potent anticancer activity of TACE, further research is required to establish a direct quantitative comparison with TA against various cancer cell lines. Similarly, the potential benefits of TACE in the context of diabetes and hyperlipidemia warrant more in-depth investigation. This guide highlights the promising therapeutic potential of TACE and underscores the need for continued research to fully elucidate its efficacy and mechanisms of action.
References
Comparative Cytotoxicity of 3-O-Trans-P-Coumaroyltormentic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of 3-O-trans-p-coumaroyltormentic acid on various cell lines. The available experimental data is summarized, and detailed protocols for key assays are provided to support further research.
Executive Summary
This compound, a natural triterpenoid (B12794562), has demonstrated notable cytotoxic and anti-proliferative effects against several cancer cell lines. This guide consolidates the existing research data, focusing on its impact on breast and leukemia cancer cells. The primary mechanism of action appears to involve the induction of apoptosis, mediated through the downregulation of the c-Myc protein and activation of the mitochondrial pathway.
Important Note: While this guide provides a comprehensive summary of the effects of this compound on cancerous cell lines, a thorough review of the scientific literature did not yield specific cytotoxic data (e.g., IC50 values) for this compound on normal, non-cancerous human cell lines. This data gap is critical, and further research is necessary to establish the selectivity and safety profile of this compound.
Quantitative Data Summary
The cytotoxic and anti-proliferative activities of this compound have been evaluated in several cancer cell lines. The following table summarizes the key findings from the available literature.
| Cell Line | Cell Type | Effect | Concentration | Citation |
| MCF-7 | Human Breast Adenocarcinoma | Concentration-dependent inhibition of cell proliferation | ≥40 μM | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Concentration-dependent inhibition of cell proliferation | ≥80 μM | [1] |
| HL60 | Human Promyelocytic Leukemia | Cytotoxicity (EC50) | 5.0-8.1 µM | [2] |
| U937, Molt-4, Jurkat | Human Leukemia | Induction of DNA fragmentation and apoptosis | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to assess the cytotoxicity of this compound.
Cell Viability (MTS) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[1]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assessment by Western Blot
This method is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[1][2]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway through which this compound induces apoptosis in cancer cells.
Caption: Workflow for assessing and comparing the cytotoxicity of this compound.
Caption: Proposed mechanism of apoptosis induction by this compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Effects of 3-O-Trans-P-Coumaroyltormentic Acid and Alternatives in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of 3-O-trans-p-coumaroyltormentic acid, the structurally related triterpenoid (B12794562) Ursolic Acid, and the standard chemotherapeutic agent Doxorubicin, in the context of preclinical murine cancer models. While in vivo validation for this compound in tumor xenograft models is not yet available in published literature, this guide summarizes its demonstrated in vitro activity and compares its potential with compounds that have undergone in vivo evaluation.
Section 1: Compound Performance Comparison
Here, we compare the anticancer efficacy of this compound (based on in vitro data), Ursolic Acid, and Doxorubicin (based on in vivo data). The data is presented to offer a clear overview of their performance in preclinical cancer models.
Table 1: Comparison of Anticancer Activity
| Compound | Cancer Model | Key Findings | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Inhibits proliferation and mammosphere formation; reduces cancer stem cell populations (CD44high/CD24low, ALDH-positive); downregulates self-renewal genes (Sox2, CD44, Oct4) via c-Myc degradation.[1][2] | Not available in published xenograft studies. |
| Ursolic Acid | Postmenopausal Breast Cancer Mouse Model (MMTV-Wnt-1 cells) | Decreased tumor cell proliferation (Ki67 immunostaining); inhibited tumor take and final tumor size.[3] | Dose-dependent inhibition; 0.10% in diet was most effective. |
| Doxorubicin | Human Breast Cancer Xenograft (MDA-MB-231) | Significantly decreased tumor volume compared to control. | ~50% reduction in tumor volume at 1.5 mg/kg, i.v. weekly.[4] |
Table 2: In Vivo Dosing and Administration
| Compound | Mouse Model | Dosing Regimen | Administration Route |
| This compound | Not Applicable | Not Applicable | Not Applicable |
| Ursolic Acid | Ovariectomized C57BL/6 mice with MMTV-Wnt-1 cells | 0.05%, 0.10%, or 0.25% (wt/wt) in diet for 5 weeks.[3] | Oral (in diet) |
| Doxorubicin | NOD/SCID female mice with MDA-MB-231 xenograft | 10 mg/kg, once per week for 4 weeks.[5] | Intraperitoneal (i.p.) injection |
Section 2: Signaling Pathways
Understanding the molecular pathways targeted by these compounds is crucial for their development as anticancer agents.
In vitro studies have shown that this compound targets cancer stem cells by inducing the degradation of the c-Myc protein.[1][2] c-Myc is a critical transcription factor for the maintenance and self-renewal of cancer stem cells.[6][7] Its downregulation leads to a reduction in the expression of genes essential for stemness, such as Sox2, CD44, and Oct4.[1]
References
- 1. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 2. helping4cancer.com [helping4cancer.com]
- 3. researchgate.net [researchgate.net]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles of C-Myc in Cancer Stem Cell-Related Signaling and Resistance to Cancer Chemotherapy: A Potential Therapeutic Target Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating the c-Myc Downregulation Mechanism of 3-O-Trans-P-Coumaroyltormentic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-O-trans-p-coumaroyltormentic acid with other c-Myc inhibitors, focusing on their mechanisms of action and supported by experimental data. The c-Myc oncogene is a critical regulator of cellular proliferation and a key target in cancer therapy. Understanding the distinct ways in which various compounds downregulate c-Myc is essential for the development of effective therapeutics.
Introduction to this compound
This compound is a triterpenoid (B12794562) compound that has demonstrated potential in cancer therapy, particularly through its ability to downregulate the c-Myc oncoprotein.[1][2] Found in plants such as Aronia melanocarpa (black chokeberry), this natural compound has been shown to inhibit the proliferation of cancer cells and reduce the formation of mammospheres, which are indicative of cancer stem cell activity.[1][2]
The primary mechanism by which this compound exerts its anti-cancer effects is by reducing the protein levels of c-Myc.[1][2] This is achieved by promoting the degradation of the c-Myc protein through the proteasome.[1] Notably, this degradation pathway appears to be ubiquitin-independent.[1] It is important to distinguish this from effects on gene expression; studies have shown that this compound does not reduce the transcript levels of c-Myc, indicating its action is post-transcriptional.[1]
Comparative Analysis of c-Myc Downregulation Mechanisms
c-Myc can be targeted through various mechanisms. Here, we compare the mode of action of this compound with other well-characterized c-Myc inhibitors.
| Inhibitor Class | Example Compound(s) | Mechanism of Action |
| Induced Protein Degradation | This compound | Promotes proteasomal degradation of the c-Myc protein, acting at the post-translational level.[1] |
| Transcriptional Inhibition | JQ1, CX-5461 | JQ1 is a BET bromodomain inhibitor that prevents the binding of BRD4 to the MYC gene locus, thereby suppressing its transcription. CX-5461 stabilizes G-quadruplex structures in the MYC promoter, hindering RNA polymerase and repressing transcription. |
| Disruption of Protein-Protein Interactions | 10058-F4, MYCMI-6 | These small molecules are designed to interfere with the crucial interaction between c-Myc and its binding partner Max, which is necessary for c-Myc's transcriptional activity. |
Quantitative Performance of Alternative c-Myc Inhibitors
While direct quantitative data for the c-Myc inhibitory activity of this compound (e.g., IC50 for c-Myc degradation) is not currently available in the public domain, we can compare the reported efficacy of other well-established c-Myc inhibitors. It is important to note that the following values are highly dependent on the cell line and assay conditions.
| Compound | Mechanism of Action | Reported Activity (IC50 / Kd) | Cell Line(s) |
| JQ1 | BET Bromodomain Inhibition | IC50: ~0.05 - 1 µM (antiproliferative) | Various cancer cell lines |
| 10058-F4 | Myc-Max Interaction Disruption | IC50: ~37 - 75 µM (antiproliferative) | HL-60, HeLa |
| MYCMI-6 | Myc-Max Interaction Disruption | Kd: 1.6 µM (binding to c-Myc); IC50: <0.5 µM (antiproliferative) | MYC-dependent tumor cells |
Experimental Protocols for Validating c-Myc Downregulation
To rigorously assess the efficacy of a compound in downregulating c-Myc, a combination of the following experimental protocols is recommended.
Western Blotting for c-Myc Protein Levels
This technique is essential for quantifying the amount of c-Myc protein in cells following treatment with an inhibitor.
-
Cell Treatment: Culture cancer cells to an appropriate confluency and treat with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified time period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the integrity of the proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for c-Myc. Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the c-Myc protein levels.
Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Levels
qPCR is used to determine if the compound affects the transcription of the MYC gene.
-
Cell Treatment: Treat cells with the test compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the delta-delta Ct method.
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Stability
This assay is used to determine the effect of a compound on the half-life of the c-Myc protein.
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to the media to block further translation of c-Myc.
-
Time Course Lysis: Harvest cells at various time points after the addition of CHX (e.g., 0, 30, 60, 90 minutes).
-
Western Blot Analysis: Perform Western blotting for c-Myc as described above.
-
Data Analysis: Quantify the c-Myc band intensity at each time point and plot the decay curve to determine the protein's half-life in the presence and absence of the test compound.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.
Caption: Mechanism of c-Myc downregulation by this compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 3-O-Trans-P-Coumaroyltormentic Acid: A Cross-Cancer Comparative Analysis
For Immediate Release
A growing body of preclinical evidence suggests that the natural compound 3-O-trans-p-coumaroyltormentic acid exhibits significant anti-cancer properties across multiple cancer types, including breast, leukemia, and oral cancers. This guide provides a comprehensive comparison of its efficacy against established treatments and other investigational drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a triterpene acid, has demonstrated notable activity in inhibiting cancer cell proliferation and targeting cancer stem cells (CSCs), a subpopulation of cells responsible for tumor recurrence and metastasis. A key mechanism of action identified is the downregulation of the oncoprotein c-Myc, a critical driver in many human cancers. This guide cross-validates these findings in various cancer models and benchmarks the compound's performance against standard-of-care chemotherapeutics and other c-Myc inhibitors.
Comparative Efficacy Analysis
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) values in comparison to standard chemotherapeutic agents and other c-Myc inhibitors.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Type | IC50 (µM) | Citation |
| This compound | MCF-7 | ER+, PR+, HER2- | ~40 (at 48h) | [1] |
| This compound | MDA-MB-231 | Triple-Negative | ~80 (at 48h) | [1] |
| Doxorubicin (B1662922) | MCF-7 | ER+, PR+, HER2- | 0.225 - 8.306 | [2][3] |
| Doxorubicin | MDA-MB-231 | Triple-Negative | 0.0877 - 6.602 | [2][3] |
| MYCi975 (c-Myc Inhibitor) | MDA-MB-231 | Triple-Negative | 2.49 - 7.73 | [4][5] |
Table 2: Comparative IC50 Values in Leukemia and Oral Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 3-O-(E)-p-coumaroyl tormentic acid | HL-60 | Leukemia | 5.0 - 8.1 | [6] |
| Cisplatin (B142131) | HL-60 | Leukemia | 8.3 | [7] |
| 5-Fluorouracil (5-FU) | KB | Oral Squamous Carcinoma | 1.90 µg/mL (~14.6 µM) | [8] |
| 5-Fluorouracil (5-FU) | HSC-2 | Oral Squamous Carcinoma | 1.0 µg/mL (~7.7 µM) | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Targeting the c-Myc Pathway
A significant finding is the ability of this compound to reduce the protein levels of c-Myc, a crucial transcription factor that, when overexpressed, drives cell proliferation and is implicated in the survival of cancer stem cells.[10] The compound has been shown to induce the degradation of c-Myc, thereby inhibiting downstream signaling pathways essential for cancer cell growth and self-renewal.[10]
Figure 1: Proposed mechanism of action of this compound via c-Myc degradation.
Cross-Validation in Diverse Cancer Models
Breast Cancer
In breast cancer models, this compound demonstrates a multi-faceted anti-cancer effect. It inhibits the proliferation of both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells.[1] Furthermore, it effectively reduces the formation of mammospheres, which are enriched in cancer stem cells.[1] The compound also decreases the population of cells expressing CSC markers such as CD44high/CD24low and aldehyde dehydrogenase (ALDH).[1]
Leukemia
Studies on the human promyelocytic leukemia cell line HL-60 have shown that 3-O-(E)-p-coumaroyl tormentic acid induces caspase-dependent apoptotic cell death.[6] The mechanism is suggested to be linked to the inhibition of topoisomerase I and activation of the mitochondrial apoptotic pathway, as evidenced by a significant increase in the Bax/Bcl-2 ratio and activation of caspases-9 and -3.[6]
Oral Cancer
While direct studies on this compound in oral cancer are emerging, related triterpenoids have shown efficacy. The standard-of-care for oral squamous cell carcinoma often includes 5-fluorouracil, and the comparable IC50 values of coumaroyl tormentic acid derivatives in other cancer types suggest its potential as a promising candidate for further investigation in this area.
Comparison with Alternative Treatments
Standard Chemotherapy
As shown in the data tables, the IC50 values for this compound are within a therapeutically relevant range, although generally higher than potent chemotherapeutic agents like doxorubicin and cisplatin in some cell lines. However, a key advantage of natural compounds is often a more favorable safety profile, which warrants further in vivo investigation.
Other c-Myc Inhibitors
The discovery of direct c-Myc inhibitors is a significant area of cancer research. OMO-103 is a first-in-class MYC inhibitor that has shown safety and signs of anti-tumor activity in a phase I clinical trial, leading to disease stabilization in several patients with advanced solid tumors.[11][12] Another inhibitor, MYCi975, has demonstrated potent anti-proliferative and apoptosis-inducing effects in a panel of breast cancer cell lines, with IC50 values ranging from 2.49 to 7.73 µM.[4][5] The activity of this compound through c-Myc degradation places it within this innovative class of anti-cancer agents.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key assays are provided below.
Figure 2: Experimental workflows for key in vitro assays.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Expose cells to varying concentrations of this compound or control compounds for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Culture cells with the test compound for the desired time to induce apoptosis.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot for c-Myc Expression
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to target the c-Myc oncogene and its efficacy across different cancer models highlight its potential for broader applications. Further in-depth studies, particularly in vivo animal models, are warranted to evaluate its pharmacokinetic properties, safety profile, and synergistic potential with existing cancer therapies. The detailed protocols provided herein should facilitate the continued investigation of this promising natural compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed [koreamed.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Bioactivities of 3-O-Trans-P-Coumaroyltormentic Acid and p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of natural product research, phenolic compounds and their derivatives stand out for their vast therapeutic potential. This guide provides a detailed comparative analysis of the bioactivities of two such compounds: the well-studied p-coumaric acid and the more complex triterpenoid (B12794562) ester, 3-O-trans-p-coumaroyltormentic acid. This document synthesizes available experimental data to offer a side-by-side comparison of their anticancer, anti-inflammatory, and antioxidant properties, complete with detailed experimental protocols and visual representations of key biological pathways.
Executive Summary
| Bioactivity | This compound | p-Coumaric Acid |
| Anticancer | Potent inhibitor of breast cancer stem cell formation (IC50 ≥40 µM) and demonstrates antitrypanosomal activity (IC50 = 0.7 µM).[1][2] | Exhibits antiproliferative effects against various cancer cell lines, including colon (IC50 = 150 µM) and breast cancer (IC50 ≈ 5 mM).[3][4] |
| Anti-inflammatory | Esterification with p-coumaric acid enhances the anti-inflammatory activity of the parent compound, tormentic acid, by reducing nitric oxide (NO) and reactive oxygen species (ROS) production.[5][6] | Demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways such as NF-κB and MAPKs.[7][8] |
| Antioxidant | The coumaroyl moiety contributes to antioxidant activity, showing enhanced reduction of ROS compared to tormentic acid.[5][6] | A well-established antioxidant with potent radical scavenging activity (DPPH IC50 ≈ 30-65 µg/mL).[9][10][11] |
Anticancer Bioactivity
Comparative Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MCF-7 (Breast Cancer) | MTS Assay | Cell Proliferation | Inhibition at ≥40 µM | [1] |
| MDA-MB-231 (Breast Cancer) | MTS Assay | Cell Proliferation | Inhibition at ≥80 µM | [1] | |
| Trypanosoma brucei | - | Parasite Growth | IC50 = 0.7 µM | [2] | |
| p-Coumaric Acid | HT-29 (Colon Cancer) | MTT Assay | Cell Viability | IC50 = 150 µM | [3] |
| HCT-15 (Colon Cancer) | MTT Assay | Cell Viability | IC50 = 1400 µmol/L | [12] | |
| MCF-7 (Breast Cancer) | - | Cell Viability | IC50 ≈ 5 mM | [4] |
Signaling Pathways and Mechanisms
This compound: This compound has been shown to inhibit the formation of mammospheres, which are enriched in cancer stem cells. This effect is mediated through the downregulation of the oncoprotein c-Myc, a key regulator of cell proliferation and survival.[13]
p-Coumaric Acid: The anticancer activity of p-coumaric acid involves the induction of apoptosis (programmed cell death) through the modulation of the mitochondrial pathway. This includes the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS) within cancer cells.[12]
Experimental Protocols
MTT Assay for Cell Viability: [8][14][15]
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Mammosphere Formation Assay: [1][13][16][17]
-
Culture single-cell suspensions of breast cancer cells in ultra-low attachment plates.
-
Treat the cells with the test compound at various concentrations.
-
Incubate for 5-10 days to allow for mammosphere formation.
-
Count the number and measure the size of mammospheres under a microscope. The inhibition of mammosphere formation indicates an effect on cancer stem cell activity.
Western Blot for c-Myc Detection: [4][5][12][18]
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against c-Myc.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. The band intensity reflects the protein expression level.
Anti-inflammatory Bioactivity
Comparative Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide Production | Significantly reduced compared to tormentic acid | [5][6][19] |
| p-Coumaric Acid | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide Production | Dose-dependent inhibition (10-100 µg/mL) | [20][21] |
Signaling Pathways and Mechanisms
p-Coumaric Acid: The anti-inflammatory effects of p-coumaric acid are well-documented and primarily involve the inhibition of the NF-κB and MAPK signaling pathways. By blocking these pathways, p-coumaric acid reduces the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[7][8]
This compound: While specific quantitative data is limited, studies indicate that the addition of the p-coumaroyl group to tormentic acid enhances its ability to reduce the production of nitric oxide (NO) in LPS-stimulated macrophages, suggesting a more potent anti-inflammatory effect.[5][6]
Experimental Protocol
Griess Assay for Nitric Oxide Determination: [2][22][23][24][25]
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Antioxidant Bioactivity
Comparative Data
| Compound | Assay | Endpoint | Result | Reference |
| This compound | Cellular ROS Assay | ROS Reduction | Significantly reduced compared to tormentic acid | [5][6] |
| p-Coumaric Acid | DPPH Radical Scavenging | IC50 | 33 µg/mL | [26] |
| DPPH Radical Scavenging | IC50 | 64.97 µg/mL | [9] |
Mechanisms of Action
Both compounds owe their antioxidant activity to the phenolic hydroxyl group in the p-coumaric acid moiety, which can donate a hydrogen atom to neutralize free radicals.
Experimental Protocol
DPPH Radical Scavenging Assay: [3][7][26][27][28][29]
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
Conclusion
This comparative analysis reveals that both this compound and p-coumaric acid possess significant bioactivities, albeit with distinct profiles and potencies. This compound emerges as a particularly potent anticancer agent, especially against cancer stem cells, and shows promise as an anti-inflammatory and antioxidant compound, with its activity enhanced by the coumaroyl esterification. p-Coumaric acid, while generally less potent in the reported anticancer assays, is a well-established and effective anti-inflammatory and antioxidant agent with multiple mechanisms of action.
Further head-to-head studies using standardized assays are warranted to provide a more direct and quantitative comparison of their bioactivities. Nevertheless, this guide offers a valuable resource for researchers and drug development professionals in understanding the therapeutic potential of these two natural compounds.
References
- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 4. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mammosphere formation assay [bio-protocol.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 17. scispace.com [scispace.com]
- 18. ptglab.com [ptglab.com]
- 19. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol Griess Test [protocols.io]
- 24. Nitric Oxide Griess Assay [bio-protocol.org]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 29. marinebiology.pt [marinebiology.pt]
Safety Operating Guide
Proper Disposal of 3-O-Trans-P-Coumaroyltormentic Acid: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-O-Trans-P-Coumaroyltormentic Acid, a triterpenoid (B12794562) compound utilized in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Initial Handling
While this compound is reported to have no cytotoxic activity, it should be handled with standard laboratory precautions.[1] As a standard practice for any chemical substance, a thorough hazard determination should be conducted by the waste generator.[2] This involves reviewing all available safety information and consulting with your institution's Environmental Health and Safety (EHS) department.
Key Safety Information:
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₇ | PubChem[3] |
| Molecular Weight | 634.8 g/mol | PubChem[3] |
| Cytotoxicity | Non-cytotoxic | MedChemExpress[1] |
Segregation and Labeling of Waste
Proper segregation and labeling of chemical waste are paramount to prevent accidental mixing of incompatible substances and to ensure correct disposal.
-
Waste Container: Use a dedicated, leak-proof container compatible with organic solids. The container should be clearly labeled.
-
Labeling: The label should include the following information:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste for Disposal" (pending EHS confirmation)
-
The name of the principal investigator or responsible person
-
The date of accumulation
-
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This process should be adapted to comply with your institution's specific waste management policies.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be placed in the designated waste container.
-
-
Temporary Storage: Store the sealed waste container in a designated and secure waste accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with all necessary information about the waste, including its identity and quantity.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as part of your laboratory's chemical inventory and waste management records.
Disposal of Solutions
For solutions containing this compound, the disposal method will depend on the solvent and the concentration of the compound.
-
Aqueous Solutions: For dilute, non-hazardous, water-miscible solutions with a pH between 6 and 9, disposal down the sanitary sewer may be permissible in some jurisdictions.[2] However, this should only be done after receiving explicit approval from your EHS department.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be treated as chemical waste. These should be collected in a separate, compatible, and clearly labeled waste container for organic solvent waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-O-Trans-P-Coumaroyltormentic Acid
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards is necessary to select the appropriate PPE for any laboratory task.[4] The minimum recommended PPE for handling 3-O-Trans-P-Coumaroyltormentic Acid includes:
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Glasses | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[4] Safety glasses should have side-shields.[4] |
| Face Shield | Recommended to be worn in addition to safety goggles when there is a splash hazard, such as when handling bulk quantities or preparing solutions.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling acids.[5][6] For incidental contact, disposable nitrile gloves are the minimum requirement; they should be removed and replaced immediately after any chemical contact.[4] For more extensive handling, heavy-duty or double-gloving may be necessary.[4] Always inspect gloves for tears or degradation before use.[7][8] |
| Body Protection | Laboratory Coat | A lab coat is the minimum requirement for working in a laboratory with chemical hazards.[4][6] |
| Acid-Resistant Apron or Suit | For procedures with a higher risk of splashes or spills, an acid-resistant apron or suit made of materials like PVC or neoprene should be worn over the lab coat.[5] | |
| Respiratory Protection | Fume Hood | All work with volatile or potentially hazardous compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] |
| Respirator | If there is a risk of generating dusts or aerosols and work cannot be conducted in a fume hood, a respirator may be necessary. The type of respirator and cartridge should be selected based on a thorough hazard assessment.[5] | |
| Footwear | Closed-Toe Shoes | Required for all personnel working in a laboratory where chemical hazards are present.[4] |
Operational Plan: Safe Handling and Transport
Adherence to standard operating procedures is critical for minimizing risks associated with chemical handling.
Handling Procedures:
-
Review Safety Information: Before beginning any work, review all available safety information, including the general hazards of acidic compounds.[8]
-
Work in a Ventilated Area: All manipulations of this compound, especially in solid form or when making solutions, should be performed in a properly functioning chemical fume hood.[8][9]
-
Use Designated Tools: Utilize spatulas, scoops, or other designated tools for transferring the solid compound to prevent contamination and minimize exposure.[8]
-
Avoid Inhalation and Contact: Take precautions to avoid inhaling dust or fumes and prevent contact with skin and eyes.[10][11]
-
Labeling: Ensure all containers holding the compound or its solutions are clearly and accurately labeled with the chemical name and any known hazards.[8][12]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[8]
Transporting Chemicals:
-
When moving chemicals within the laboratory or between labs, use secondary containment, such as a leak-proof container or a sturdy cart with lipped trays, to protect against spills from breakage.[12][13]
-
Avoid transporting chemicals during busy times and use freight elevators when available for moving hazardous materials between floors.[12]
-
Never leave chemicals unattended during transport.[12]
Disposal Plan
Chemical waste must be managed in accordance with institutional and local regulations.
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste according to EPA guidelines or local regulations.[14]
-
Waste Containers: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.
-
Incompatible Wastes: Do not mix incompatible waste streams.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical.
Experimental Workflow Visualization
The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leelinework.com [leelinework.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 13. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
